J1038
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C10H10N2O3S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
N-hydroxy-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C10H10N2O3S/c1-5-9(13)11-7-4-6(10(14)12-15)2-3-8(7)16-5/h2-5,15H,1H3,(H,11,13)(H,12,14) |
Clave InChI |
GIAXUWZVCYGXKO-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
J1038 discovery and history
An in-depth search has revealed that the designation "J1038" is prominently associated with the galaxy cluster SDSS this compound+4849 , a celestial object known for its coincidental resemblance to a smiley face. Extensive searches for "this compound" in the context of drug development, molecular biology, or as a scientific compound have not yielded any relevant results.
It is possible that "this compound" may be an internal project code, a novel compound not yet disclosed in public literature, or a misidentification. Without a valid scientific entity to research, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound or biological entity are advised to verify the exact nomenclature and any alternative identifiers. Should a different designation for the topic of interest be available, a new search can be initiated.
The Biological Target of J1038: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
J1038 is an intranasal formulation of octreotide (B344500) acetate, a synthetic octapeptide analog of the natural hormone somatostatin (B550006).[1][2][3] Developed under the designation DP1038 by Dauntless Pharmaceuticals, this compound is intended for the treatment of acromegaly and neuroendocrine tumors.[1][2][3][4] Its therapeutic effects are mediated through its interaction with specific biological targets, primarily the somatostatin receptors (SSTRs). This guide provides an in-depth overview of the biological target of this compound, its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
The Biological Target: Somatostatin Receptors
The primary biological targets of this compound (octreotide) are the somatostatin receptors, a family of G protein-coupled receptors (GPCRs).[5][6] There are five known subtypes of somatostatin receptors: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[6] Octreotide exhibits a high binding affinity for SSTR2 and SSTR5, and a moderate affinity for SSTR3, while it does not bind to SSTR1 and SSTR4.[7][8] This selective binding profile is crucial to its therapeutic efficacy.
Quantitative Data: Binding Affinity of Octreotide to Somatostatin Receptor Subtypes
The binding affinity of octreotide for the different human somatostatin receptor subtypes is a key determinant of its biological activity. The following table summarizes the binding affinities (Ki in nM) from various studies. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki in nM) |
| SSTR1 | > 1000 |
| SSTR2 | 0.4 - 2.1[9] |
| SSTR3 | 4.4 - 34.5[9] |
| SSTR4 | > 1000 |
| SSTR5 | 5.6 - 32[9] |
Table 1: Binding affinities of octreotide for human somatostatin receptor subtypes.
Mechanism of Action and Signaling Pathways
Upon binding to its target receptors, primarily SSTR2 and SSTR5, octreotide activates intracellular signaling cascades that lead to its therapeutic effects. As a somatostatin analog, octreotide mimics the natural inhibitory functions of somatostatin.[1][10]
The activation of somatostatin receptors by octreotide initiates several downstream signaling pathways through its coupling to inhibitory G proteins (Gi/o).[5] The primary signaling pathways affected are:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP has various cellular effects, including the inhibition of hormone secretion.[5]
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can stimulate PTP activity, which is involved in the regulation of cell growth and proliferation.[5]
-
Modulation of Ion Channels: Octreotide can modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to hyperpolarization of the cell membrane and a decrease in calcium influx. This is a key mechanism for the inhibition of hormone secretion.
The following diagram illustrates the primary signaling pathways activated by this compound (octreotide) upon binding to somatostatin receptors.
Experimental Protocols
The characterization of this compound's interaction with its biological target involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound (octreotide) to specific somatostatin receptor subtypes.
Objective: To quantify the affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled ligand (e.g., [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide).
-
Unlabeled this compound (octreotide) as the competitor ligand.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound to the cell membrane preparation.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay measures the functional consequence of this compound binding to its target receptors, specifically its ability to inhibit adenylyl cyclase activity.
Objective: To determine the potency (EC50 or IC50) of this compound in modulating intracellular cAMP levels.
Materials:
-
Intact cells expressing the target somatostatin receptor subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound (octreotide) at various concentrations.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. Calculate the IC50, which is the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
Clinical Evaluation of this compound (DP1038)
A Phase 1 clinical trial was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of intranasal octreotide (DP1038) in healthy adult volunteers.[2] The study compared the intranasal formulation to the approved subcutaneous injection of Sandostatin®.[2] The pharmacodynamic endpoint was the ability of the drug to lower the levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[2] The results of this study demonstrated an excellent safety and pharmacokinetic profile, as well as on-target pharmacological effects, supporting the continued development of DP1038.[11]
Conclusion
The biological target of this compound is the family of somatostatin receptors, with high affinity for subtypes SSTR2 and SSTR5. Its mechanism of action involves the activation of inhibitory G proteins, leading to the suppression of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases. These signaling events culminate in the inhibition of hormone secretion and cell proliferation, which are the bases for its therapeutic use in acromegaly and neuroendocrine tumors. The binding and functional characteristics of this compound have been elucidated through a series of well-defined experimental protocols, and its clinical potential has been demonstrated in early-phase trials. Further research and clinical development will continue to refine our understanding of this targeted therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Dauntless Pharmaceuticals Announces Initiation of Phase 1 Clinical Trial of Octreotide Formulation for Intranasal Delivery [prnewswire.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 6. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 7. Octreotide - Wikipedia [en.wikipedia.org]
- 8. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. Octreotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. firstwordpharma.com [firstwordpharma.com]
The Enigmatic Profile of J1038: A Search for Safety and Toxicity Data
Despite a comprehensive search for safety and toxicity data on a compound identified as J1038, no publicly available information, including preclinical or clinical studies, could be located. This suggests that "this compound" may be an internal project code, a compound in a very early stage of development that has not yet been publicly disclosed, or a potential misnomer.
Extensive searches for "this compound" in scientific literature, clinical trial registries, and regulatory agency databases did not yield any specific drug or chemical entity with this identifier. The search results included information on various other compounds with similar numerical designations, such as OMO-103, a MYC inhibitor; DP1038, an intranasal formulation of octreotide; and KDS2010, a selective monoamine oxidase B inhibitor. However, none of these are synonymous with this compound.
Similarly, searches for clinical trials using identifiers like NCT04991038 and NCT02781038, and product codes such as MP221038, did not reveal any connection to a compound designated this compound. The inquiries were broadened to include terms like "this compound drug development," "this compound chemical name," and "this compound mechanism of action," all of which failed to identify a relevant substance.
Without access to proprietary information or further clarification on the identity of this compound, it is not possible to provide the requested in-depth technical guide on its safety and toxicity profile. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways and experimental workflows cannot be fulfilled without the foundational data.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the identifier and consult internal documentation or primary sources associated with the compound's development. If "this compound" is an internal designation, the relevant safety and toxicity information would be contained within the sponsoring organization's confidential records.
For a comprehensive safety and toxicity assessment of any compound, the following types of studies are typically conducted and would be necessary to construct the requested technical guide:
-
Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses over various timeframes.
-
Genotoxicity Assays: To assess the potential for the compound to damage genetic material.
-
Carcinogenicity Studies: To evaluate the risk of cancer development with long-term exposure.
-
Reproductive and Developmental Toxicity Studies: To examine the potential effects on fertility, pregnancy, and offspring.
-
Safety Pharmacology Studies: To investigate the effects on vital physiological functions (e.g., cardiovascular, respiratory, and central nervous systems).
Once data from such studies become publicly available for a compound identified as this compound, a detailed technical guide and the requested visualizations can be generated.
J1038: A Technical Guide to an HDAC8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
J1038 is a novel, selective inhibitor of Histone Deacetylase 8 (HDAC8), identified as 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carbohydroxamic acid. This compound has garnered interest primarily as a potential therapeutic agent against schistosomiasis, a parasitic disease caused by the flatworm Schistosoma mansoni. This compound targets the parasite's HDAC8 enzyme (smHDAC8), which plays a crucial role in its epigenetic regulation and lifecycle. This technical guide provides a consolidated overview of the available data on this compound, with a focus on its physicochemical properties, and outlines relevant experimental protocols and its mechanism of action. While comprehensive quantitative data on solubility and stability are not extensively available in the public domain, this guide synthesizes existing information to support further research and development.
Physicochemical Properties
This compound is a small molecule belonging to the benzothiazine hydroxamic acid class of compounds. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carbohydroxamic acid | [1][2] |
| Synonyms | J-1038, T 5979345 | [3][4] |
| CAS Number | 949727-86-0 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₃S | [3] |
| Molecular Weight | 238.26 g/mol | [3] |
| Computed XLogP3 | 0.6 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Solubility Profile
Quantitative, experimentally determined solubility data for this compound in a range of solvents is not publicly available. However, based on its use in biological assays and the general characteristics of its chemical class, a qualitative solubility profile can be inferred.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for preparing stock solutions of HDAC inhibitors for in vitro assays.[5] It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] |
| Water | Likely poorly soluble | Hydroxamic acids, in general, are weak acids and exhibit increased solubility in alkaline solutions.[7] Benzothiazine derivatives can have poor water solubility.[8] The computed XLogP3 of 0.6 suggests a degree of lipophilicity which may limit aqueous solubility. |
| Ethanol | Likely slightly soluble to poorly soluble | Some benzothiazine derivatives have shown low solubility in ethanol.[3] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | For biological assays, this compound is typically diluted from a DMSO stock solution into aqueous buffers. The final DMSO concentration is kept low (e.g., <1%) to avoid solvent toxicity to cells or enzymes. |
Stability Profile
Detailed stability studies for this compound, including degradation pathways and kinetics under various stress conditions, are not available in published literature. However, general guidance on the stability of related compounds and standard stability testing protocols can provide a framework for assessing this compound.
General Considerations:
-
pH Sensitivity: Benzothiazine derivatives can exhibit instability under acidic or basic conditions.[9]
-
Hydrolysis: The hydroxamic acid moiety may be susceptible to hydrolysis.
-
Oxidation: The sulfur atom in the benzothiazine ring could be prone to oxidation.
-
Photostability: As with many aromatic compounds, there is a potential for degradation upon exposure to light.
Recommended Stability Testing Protocols: According to ICH Q1A(R2) guidelines, a comprehensive stability study for a new drug substance should include:[10]
-
Long-term testing: e.g., 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated testing: e.g., 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Stress testing: Studies to evaluate the intrinsic stability of the molecule, including the effects of temperature, humidity, oxidation, and photolysis.
Mechanism of Action: HDAC8 Inhibition
This compound functions as an inhibitor of Histone Deacetylase 8 (HDAC8). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. In the context of chromatin, this deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. By inhibiting HDAC8, this compound maintains the acetylated state of HDAC8 target proteins, leading to downstream cellular effects. In S. mansoni, this inhibition has been shown to induce apoptosis and parasite death.[2][11]
Experimental Protocols
The following outlines a general workflow for the in vitro characterization of this compound as an HDAC8 inhibitor, based on methodologies described in the literature.[11][12]
In Vitro HDAC8 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HDAC8.
Materials:
-
Recombinant human or S. mansoni HDAC8
-
Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound stock solution (in DMSO)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock.
-
In a 96-well plate, add the diluted this compound solutions. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Add recombinant HDAC8 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC8 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Crystallography of smHDAC8-J1038 Complex
Determining the crystal structure of this compound in complex with its target enzyme provides insights into its binding mode and aids in structure-based drug design.
General Protocol:
-
Protein Expression and Purification: Recombinant S. mansoni HDAC8 is expressed (e.g., in E. coli) and purified to high homogeneity.
-
Crystallization: The purified smHDAC8 is crystallized, typically using vapor diffusion methods (sitting or hanging drop).
-
Soaking: this compound, dissolved in a suitable solvent, is introduced into the crystallization drops containing smHDAC8 crystals. The inhibitor diffuses into the crystals and binds to the active site of the enzyme.
-
Cryo-protection and Data Collection: Crystals are cryo-protected (e.g., by soaking in a solution containing glycerol) and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination: The diffraction data are processed, and the structure of the smHDAC8-J1038 complex is solved using molecular replacement and refined to yield a high-resolution model of the binding interaction.[2]
Conclusion
This compound is a promising selective inhibitor of S. mansoni HDAC8. While its primary application has been explored in the context of anti-parasitic drug discovery, its well-defined mechanism of action and chemical structure may warrant investigation in other areas where HDAC8 is a relevant therapeutic target. This guide provides a foundational overview of the currently available technical information on this compound. Further studies are required to establish a comprehensive profile of its solubility, stability, pharmacokinetics, and safety to fully evaluate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2r)-2-Methyl-3-Oxo-4h-1,4-Benzothiazine-6-Carbohydroxamic Acid | C10H10N2O3S | CID 25374595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Research Landscape for J1038: A Technical Guide to the Intranasal Octreotide Formulation DP1038
It is highly probable that the query for "J1038" refers to the investigational drug candidate DP1038, an intranasal formulation of octreotide (B344500) acetate (B1210297). Our comprehensive search for "this compound" as a research chemical did not yield any publicly available information. However, the identifier "DP1038" consistently emerged in the context of a novel drug delivery system for a well-established pharmaceutical agent. This guide, therefore, focuses on DP1038, providing researchers, scientists, and drug development professionals with an in-depth technical overview.
DP1038 is being developed by Dauntless Pharmaceuticals and is an intranasal formulation of octreotide acetate designed to offer a non-invasive alternative to injectable somatostatin (B550006) analogs.[1][2] The formulation utilizes the patented Intravail® drug delivery technology from Aegis Therapeutics to enhance the absorption of octreotide across the nasal mucosa.[1]
Purchasing for Research
As DP1038 is a proprietary formulation under clinical development, it is not commercially available for purchase. However, the active pharmaceutical ingredient (API), octreotide acetate , can be procured for research purposes from various suppliers.
Reputable Suppliers of Octreotide Acetate for Research:
-
MyBioSource: Offers research-grade octreotide acetate.[3]
-
MedChemExpress: Provides octreotide acetate for research use only.[4]
-
AdooQ Bioscience: Supplies octreotide acetate with high purity for research applications.[5]
-
Ilex Life Sciences: Offers lyophilized, high-purity octreotide for laboratory research.[6]
-
Selleck Chemicals: Provides octreotide acetate for research purposes.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data available for octreotide acetate and its intranasal formulation, DP1038, based on publicly accessible information.
Table 1: Physicochemical Properties of Octreotide Acetate
| Property | Value | Reference |
| Molecular Formula | C49H66N10O10S2 (as free base) | --INVALID-LINK-- |
| Molecular Weight | 1019.26 g/mol (as free base) | [6] |
| Amino Acid Sequence | D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol | --INVALID-LINK-- |
| Appearance | Lyophilized powder | [6] |
Table 2: Pharmacokinetic Parameters of DP1038 (Intranasal) vs. Subcutaneous Octreotide Acetate
| Parameter | DP1038 (Intranasal) | Subcutaneous Octreotide | Reference |
| Doses Administered | 400 µg, 1200 µg, 2000 µg | 100 µg | [8] |
| Time to Peak Concentration (Tmax) | ~18 min | ~50 min | [8] |
| Relative Bioavailability (AUC0-∞) | 29.5% - 45.4% | N/A | [8] |
Table 3: Somatostatin Receptor Binding Affinity of Octreotide
| Receptor Subtype | IC50/Kd (nM) | Binding Affinity | Reference |
| SSTR1 | 290 - 1140 | Very Low | [5] |
| SSTR2 | 0.4 - 2.1 | High | [5] |
| SSTR3 | 4.4 - 34.5 | Moderate | [5] |
| SSTR4 | > 1000 | Negligible | [5] |
| SSTR5 | 5.6 - 32 | High | [5] |
Experimental Protocols
Phase 1 Clinical Trial of DP1038 (NCT03031535)
A Phase 1, randomized, crossover study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of intranasal octreotide (DP1038) versus subcutaneous Sandostatin® injection in healthy adult volunteers.[9]
Study Design:
-
Part 1 (Pharmacokinetics): A four-way crossover, modified Latin square design with 12 subjects. Each subject received three single intranasal doses of DP1038 (400 µg, 1200 µg, and 2000 µg) and one 100 µg subcutaneous injection of octreotide acetate, with a washout period between doses.[8]
-
Part 2 (Pharmacodynamics): A two-way crossover design with 20 subjects. A single dose of DP1038 (1200 µg) was compared to a single 100 µg subcutaneous dose of octreotide acetate.[10]
Key Methodologies:
-
Inclusion Criteria: Healthy adults with a Body Mass Index (BMI) between 18 and <28 kg/m ².[9]
-
Exclusion Criteria: Included use of tobacco products, certain medications that could affect growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels, and a history of gallbladder disease or hypothyroidism.[9]
-
Pharmacodynamic Assessment: Subjects were administered a GHRH-arginine challenge to stimulate GH release. The suppressive effect of DP1038 and subcutaneous octreotide on GH levels was then measured.[10]
-
Bioanalytical Methods: Plasma concentrations of octreotide were measured at various time points to determine pharmacokinetic parameters.
Formulation Technology:
DP1038 utilizes the Intravail® technology, which employs transmucosal absorption enhancement agents. A poster from the 2017 NANETS Symposium specifically mentions the use of the novel excipient 1-O-n-dodecyl-β-D-maltopyranoside (DDM) for enhanced intranasal absorption.[8]
Visualizations
Octreotide Acetate Signaling Pathway
Caption: Signaling pathway of octreotide acetate upon binding to somatostatin receptors 2 and 5.
DP1038 Experimental Workflow (Phase 1 Pharmacokinetics)
Caption: Experimental workflow for the pharmacokinetic assessment of DP1038 in the Phase 1 clinical trial.
References
- 1. FDA Grants Orphan Drug Designation to Dauntless Pharma's DP1038 for the Treatment of Acromegaly - BioSpace [biospace.com]
- 2. Dauntless Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. ilexlife.com [ilexlife.com]
- 7. selleckchem.com [selleckchem.com]
- 8. nanets.net [nanets.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. nanets.net [nanets.net]
In-Depth Technical Guide to J1038 (Pyrethrosin)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
J1038 is identified as Pyrethrosin, a sesquiterpene lactone.
| Identifier | Value |
| CAS Number | 28272-18-6[1][2] |
| IUPAC Name | [(1S,3R,5R,8E,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.0³,⁵]tetradec-8-en-10-yl] acetate |
| Synonyms | Pyrethrosin, NSC 22070 |
| Molecular Formula | C₁₇H₂₂O₅[3] |
| Molecular Weight | 306.36 g/mol [1] |
Biological Activity
Pyrethrosin is a naturally occurring compound found in the flowers of Chrysanthemum cinerariaefolium. It belongs to the larger class of pyrethrins (B594832), which are known for their insecticidal properties. Emerging research indicates that Pyrethrosin also possesses cytotoxic and anti-inflammatory activities, making it a compound of interest for further investigation in drug development.
Cytotoxicity
Anti-inflammatory Activity
Extracts of plants containing pyrethrins have shown significant anti-inflammatory and analgesic effects in animal models. These effects are attributed to the presence of various phytochemicals, including pyrethrins. The anti-inflammatory mechanisms are thought to involve the modulation of key signaling pathways such as NF-κB.
Signaling Pathways
The biological activities of pyrethrins and related compounds are mediated through various signaling pathways. While research specifically on Pyrethrosin is ongoing, the following pathways are implicated based on studies of the broader class of compounds.
Oxidative Stress and the Keap1/Nrf-2 Pathway
Natural pyrethrins have been observed to induce oxidative stress in human liver cells. This process is mediated through the Keap1/Nrf-2 signaling pathway, a critical regulator of cellular response to oxidative stress.
Diagram: Keap1/Nrf-2 Signaling Pathway
Caption: Pyrethrosin induces ROS, leading to Nrf2 activation and antioxidant gene expression.
Apoptosis Induction
Pyrethroid pesticides, which are structurally related to pyrethrins, have been shown to induce apoptosis. This programmed cell death is often mediated through the endoplasmic reticulum (ER) stress pathway, involving the activation of calpain and caspase-12.[1][2] Natural pyrethrins can also induce apoptosis through mitochondrial pathways, characterized by an increase in caspase-3 activity and an overload of intracellular Ca²⁺.[4]
Diagram: Apoptosis Induction Workflow
Caption: Experimental workflow for assessing Pyrethrosin-induced apoptosis via flow cytometry.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound (Pyrethrosin).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Pyrethrosin on a given cell line.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
Pyrethrosin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Pyrethrosin in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of Pyrethrosin. Include a vehicle control (medium with the solvent used to dissolve Pyrethrosin).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay is used to determine if Pyrethrosin can modulate the activity of the NF-κB signaling pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Pyrethrosin stock solution.
-
Inducing agent (e.g., TNF-α or LPS).
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well white-walled plate.
-
Pre-treat the cells with various concentrations of Pyrethrosin for a specified time.
-
Stimulate the cells with an inducing agent (e.g., TNF-α at 10 ng/mL) for a time sufficient to induce NF-κB activity (typically 6-8 hours). Include an unstimulated control and a stimulated vehicle control.
-
After stimulation, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Express the results as a percentage of the stimulated vehicle control.
Western Blot Analysis
This technique is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway upon treatment with Pyrethrosin.
Materials:
-
Cells treated with Pyrethrosin.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., p-NF-κB p65, total p65, p-STAT3, total STAT3, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with Pyrethrosin at desired concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound (Pyrethrosin) is a natural compound with potential cytotoxic and anti-inflammatory properties. Its mechanism of action likely involves the modulation of key cellular signaling pathways, including those related to oxidative stress and apoptosis. Further research is warranted to fully elucidate its therapeutic potential and to establish a more detailed profile of its biological activities. The experimental protocols provided herein offer a framework for the continued investigation of this promising compound.
References
- 1. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of pyrethroid pesticide-induced apoptosis: role of calpain and the ER stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1aR,4E,6R,6aR,9aS,10aR)-6-(Acetyloxy)-1a,3,6,6a,7,9a,10,10a-octahydro-4,10a-dimethyl-7-methyleneoxireno(8,9)cyclodeca(1,2-b)furan-8(2H)-one | C17H22O5 | CID 5281496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural pyrethrins induce cytotoxicity in SH-SY5Y cells and neurotoxicity in zebrafish embryos (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Novel Compounds
Note to the Reader: The following document provides a comprehensive template for in vitro assay protocols. Initial searches for a specific molecule designated "J1038" did not yield public data. Therefore, this guide is structured to be a versatile resource for researchers working with any novel compound where a specific protocol is not yet established. The examples provided herein are for illustrative purposes and can be adapted to the specific target and mechanism of action of the compound under investigation.
Introduction
The development of novel therapeutic agents requires rigorous in vitro characterization to determine their biological activity, potency, and mechanism of action. This document outlines a series of standard protocols that can be adapted to evaluate a test compound, referred to herein as "Compound X," which is hypothesized to modulate a key cellular signaling pathway. The following protocols cover the assessment of cell viability, the impact on a specific signaling cascade, and enzymatic activity.
These assays are critical early steps in the drug discovery pipeline, providing essential data to guide further preclinical and clinical development. The accurate and reproducible execution of these in vitro experiments is paramount for making informed decisions about the therapeutic potential of a novel compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Compound X on the metabolic activity and viability of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan (B1609692) product.
Materials and Reagents:
-
Target cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Prepare serial dilutions of Compound X in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted Compound X or vehicle control (e.g., medium with 0.1% DMSO).
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of a Signaling Pathway
This protocol is used to determine the effect of Compound X on the phosphorylation status or expression level of key proteins in a specific signaling pathway (e.g., MAPK/ERK pathway).
Materials and Reagents:
-
Target cell line
-
Complete cell culture medium
-
Compound X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Compound X and a vehicle control for the desired time.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) using SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of the target protein to a loading control (e.g., β-actin).
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 1: Effect of Compound X on Cell Viability (IC50 Values)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | 15.2 ± 1.8 |
| 48 | 8.7 ± 0.9 | |
| 72 | 4.1 ± 0.5 | |
| Cell Line B | 24 | 22.5 ± 2.1 |
| 48 | 12.3 ± 1.3 | |
| 72 | 6.8 ± 0.7 |
Table 2: Quantification of Protein Expression from Western Blot
| Treatment | Concentration (µM) | p-ERK / Total ERK (Relative to Control) |
| Vehicle Control | 0 | 1.00 |
| Compound X | 1 | 0.78 ± 0.06 |
| 5 | 0.45 ± 0.04 | |
| 10 | 0.12 ± 0.02 |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples created using the DOT language.
Caption: Hypothetical signaling pathway showing inhibition by Compound X.
Caption: General workflow for an in vitro cell viability assay.
In Vivo Experimental Design: Application Notes and Protocols for J1038
To the Valued Research Community,
This document provides a comprehensive overview of the in vivo experimental design for a hypothetical therapeutic agent, herein referred to as J1038. As extensive searches have not identified a specific therapeutic agent or experimental compound designated as "this compound" in publicly available scientific literature or clinical trial databases, the following application notes and protocols are presented as a generalized framework. This template is designed to be adapted by researchers, scientists, and drug development professionals for a novel anti-cancer agent with a proposed mechanism of action involving the inhibition of a key signaling pathway.
Introduction to this compound (Hypothetical)
This compound is a novel small molecule inhibitor targeting the hypothetical "Kinase X" (KX), a critical node in the "Growth Factor Receptor Y" (GFRY) signaling pathway. Constitutive activation of the GFRY-KX pathway is implicated in the proliferation and survival of various solid tumors. This compound is designed to selectively bind to the ATP-binding pocket of KX, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells.
Proposed Signaling Pathway
The GFRY-KX signaling cascade is a central regulator of cell growth, differentiation, and survival. Upon ligand binding, GFRY dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate the KX cascade. Activated KX then phosphorylates a series of downstream effectors, ultimately leading to the transcription of genes involved in cell cycle progression and inhibition of apoptosis.
Figure 1: Proposed GFRY-KX Signaling Pathway and Point of this compound Inhibition.
In Vivo Experimental Design: Xenograft Tumor Model
The following protocol outlines a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model.
Experimental Workflow
Figure 2: General Workflow for a Xenograft Efficacy Study.
Detailed Protocol
Objective: To assess the in vivo anti-tumor activity of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line with a known GFRY-KX pathway activation.
-
Immunodeficient mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.
-
This compound, formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water).
-
Vehicle control (formulation without this compound).
-
Standard animal housing and husbandry equipment.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for tumor excision.
-
Reagents for tissue processing and analysis (formalin, antibodies for immunohistochemistry).
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound (e.g., 10, 30, 100 mg/kg) and vehicle control daily via the appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Treatment duration is typically 21-28 days.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Observe mice for any clinical signs of distress.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histopathological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to assess biomarkers of this compound activity (e.g., phosphorylated KX, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
A portion of the tumor can be snap-frozen for Western blot or other molecular analyses.
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition by this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 10 | 1050 ± 120 | 30 |
| This compound | 30 | 600 ± 90 | 60 |
| This compound | 100 | 225 ± 50 | 85 |
Table 2: Endpoint Tumor Weight and Body Weight Change
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | - | 1.4 ± 0.2 | +5 |
| This compound | 10 | 1.0 ± 0.15 | +4 |
| This compound | 30 | 0.6 ± 0.1 | +2 |
| This compound | 100 | 0.2 ± 0.05 | -3 |
Conclusion
This document provides a foundational guide for the in vivo evaluation of a hypothetical anti-cancer agent, this compound. The successful execution of these, and subsequent, in vivo studies is critical for advancing a novel therapeutic candidate from preclinical discovery to clinical development. Researchers are encouraged to adapt and refine these protocols based on the specific characteristics of their compound and the biological context of their research.
Application Notes and Protocols for J1038 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
J1038 is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent histone deacetylase. Its chemical name is 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carbohydroxamic acid. HDAC8 plays a crucial role in regulating gene expression and various cellular processes by deacetylating both histone and non-histone protein substrates. Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer and parasitic infections. This compound exerts its biological effects by chelating the zinc ion in the active site of HDAC8, thereby inhibiting its enzymatic activity. These application notes provide detailed protocols for the use of this compound in a cell culture setting to study its effects on cellular processes such as cell cycle progression, apoptosis, and differentiation.
Mechanism of Action
HDAC8 is involved in the deacetylation of numerous protein substrates, playing a critical role in cell cycle regulation, chromatin structuring, and transcriptional regulation. A key non-histone substrate of HDAC8 is the Structural Maintenance of Chromosomes 3 (SMC3) protein, a core component of the cohesin complex. The cohesin complex is essential for sister chromatid cohesion, DNA repair, and gene expression. HDAC8-mediated deacetylation of SMC3 is a critical step for the proper dissolution of the cohesin complex during the cell cycle.
Inhibition of HDAC8 by this compound leads to the hyperacetylation of its substrates, including SMC3. The accumulation of acetylated SMC3 disrupts the normal function of the cohesin complex, leading to defects in sister chromatid cohesion and subsequent cell cycle arrest, typically at the G2/M phase.[1] Furthermore, inhibition of HDAC8 has been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the tumor suppressor protein p53 and modulation of Bcl-2 family proteins.[2]
Data Presentation
The following table summarizes the inhibitory activity of this compound against various histone deacetylase isoforms. This data is crucial for understanding its selectivity profile.
| Target Enzyme | IC50 (nM) | Notes |
| smHDAC8 | 10 | Potent inhibition of Schistosoma mansoni HDAC8. |
| hHDAC8 | ~200-fold less potent than for smHDAC8 | Selective for the parasitic isoform over human HDAC8. |
| hHDAC1 | >1000 | High selectivity against other human class I HDACs. |
| hHDAC6 | >1000 | High selectivity against this class IIb HDAC. |
IC50 values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (C10H10N2O3S, MW: 238.27 g/mol ), calculate the amount of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile-filtered DMSO to the tube.
-
To aid dissolution, the solution can be gently warmed or sonicated.[3][4]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage. When stored at -80°C, the solution should be used within two years; at -20°C, it should be used within one year.[3]
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., neuroblastoma, ovarian cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar, depending on the cell line's sensitivity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization, including any floating cells from the medium.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Application Notes and Protocols for DP1038 (Intranasal Octreotide Acetate) in Animal Studies
Disclaimer: Publicly available information on preclinical animal studies of DP1038 is limited. The following application notes and protocols are based on the known pharmacology of octreotide (B344500), data from the Phase 1 clinical trial of DP1038, and general principles for conducting animal studies with intranasal drug formulations. The identifier "J1038" did not yield specific results; it is presumed to be a typographical error for "DP1038."
Introduction
DP1038 is a novel intranasal formulation of octreotide acetate, a synthetic analog of the naturally occurring hormone somatostatin (B550006).[1][2] Developed by Dauntless Pharmaceuticals, DP1038 is intended as a non-invasive alternative to injectable octreotide for the treatment of acromegaly and neuroendocrine tumors.[3][4] Octreotide is a potent inhibitor of various hormones, including growth hormone (GH), insulin, and glucagon.[4]
Mechanism of Action
Octreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5. These receptors are G-protein coupled receptors, and their activation by octreotide initiates a downstream signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This reduction in cAMP levels ultimately suppresses the synthesis and secretion of various hormones. For instance, in acromegaly, octreotide's action on pituitary SSTR2 receptors inhibits the hypersecretion of GH. In neuroendocrine tumors, it can reduce the secretion of hormones like serotonin (B10506) and vasoactive intestinal peptide, thereby alleviating symptoms such as diarrhea and flushing.[4]
Figure 1: Simplified signaling pathway of octreotide.
Quantitative Data from Human Studies
No quantitative data from animal studies of DP1038 are publicly available. The following tables summarize the pharmacokinetic parameters of DP1038 from a Phase 1 clinical trial in healthy human volunteers.[1][5]
Table 1: Pharmacokinetic Parameters of Intranasal DP1038 in Healthy Volunteers
| Dose (µg) | Cmax (pg/mL) | Tmax (hr) | AUC (pg*hr/mL) |
| 400 | 1,330 | 0.3 | 2,430 |
| 1,200 | 4,050 | 0.3 | 7,650 |
| 2,000 | 6,290 | 0.3 | 12,300 |
Data adapted from Phase 1 clinical trial results.[5]
Table 2: Comparative Pharmacokinetics of Intranasal DP1038 and Subcutaneous Octreotide
| Formulation | Dose (µg) | Cmax (pg/mL) | Tmax (hr) |
| DP1038 (Intranasal) | 1,200 | 4,050 | 0.3 |
| Sandostatin® (Subcutaneous) | 100 | 5,200 | 0.4 |
Data adapted from Phase 1 clinical trial results.[1][5]
Generalized Experimental Protocols for Animal Studies of Intranasal Octreotide
The following are generalized protocols that can be adapted for preclinical evaluation of intranasal octreotide formulations like DP1038 in various animal models.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of intranasally administered octreotide.
Animal Models:
-
Rodents: Sprague-Dawley rats or CD-1 mice are commonly used for initial PK screening due to their small size and cost-effectiveness.
-
Non-rodents: Beagle dogs or cynomolgus monkeys can provide PK data that is more translatable to humans due to greater physiological similarities.[6]
Experimental Protocol (Rat Model):
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.
-
Dosing:
-
Administer a single intranasal dose of the octreotide formulation using a specialized microsprayer device. The volume should be appropriate for the size of the animal's nasal cavity (typically 10-20 µL per nostril).
-
Include a control group receiving subcutaneous injection of octreotide for bioavailability comparison.
-
A vehicle control group should also be included.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify octreotide concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software (e.g., Phoenix WinNonlin).
Objective: To evaluate the in vivo efficacy of intranasal octreotide in a relevant disease model.
Animal Model (Acromegaly Model):
-
Use a transgenic mouse model overexpressing growth hormone-releasing hormone (GHRH) which develops pituitary hyperplasia and elevated GH and IGF-1 levels, mimicking human acromegaly.
Experimental Protocol:
-
Model Confirmation: Confirm the disease phenotype by measuring baseline GH and IGF-1 levels.
-
Dosing: Administer intranasal octreotide or vehicle control daily for a specified period (e.g., 2-4 weeks).
-
Biomarker Analysis: Monitor serum GH and IGF-1 levels weekly.
-
Histopathology: At the end of the study, euthanize the animals and perform histopathological analysis of the pituitary gland to assess changes in cell proliferation and morphology.
Objective: To assess the safety and tolerability of the intranasal octreotide formulation.
Animal Models:
-
Rodents (Rat): For short-term (e.g., 14-day) and long-term (e.g., 90-day) repeated dose toxicity studies.
-
Non-rodents (Dog): To assess toxicity in a second species.
Experimental Protocol (14-Day Rat Study):
-
Dosing: Administer the intranasal formulation daily for 14 days at three dose levels (low, medium, and high) plus a vehicle control.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, changes in body weight, and food consumption.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy and histopathological examination of all major organs and tissues, with special attention to the nasal cavity.
Figure 2: Generalized workflow for preclinical to clinical development.
Considerations for Intranasal Administration in Animals
-
Device Selection: Use a specialized device that can deliver a precise and consistent dose to the nasal cavity of the animal.
-
Anesthesia: Light anesthesia may be required to immobilize the animal during dosing to ensure accurate administration.
-
Nasal Histopathology: Thorough histopathological examination of the nasal turbinates is crucial in toxicology studies to assess for any local irritation or damage.
-
Species Differences: The anatomy and physiology of the nasal cavity vary between species, which can affect drug absorption and distribution.[7] These differences should be considered when extrapolating results to humans.
References
- 1. Dauntless Pharmaceuticals Announces Positive Data from Phase 1 Study Investigating Octreotide Formulation for Intranasal Delivery [prnewswire.com]
- 2. Dauntless Pharmaceuticals Announces Initiation of Phase 1 Clinical Trial of Octreotide Formulation for Intranasal Delivery [prnewswire.com]
- 3. Intranasal octreotide - Dauntless Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. prisysbiotech.com [prisysbiotech.com]
Clarification Regarding the Topic "J1038"
Subject: Analytical Methods for J1038 Detection
It has come to our attention that the designation "this compound" primarily refers to the astronomical object SDSS this compound+4849 , a well-documented galaxy cluster. This celestial body is most famously recognized for its appearance as a "smiley face" due to the phenomenon of gravitational lensing.[1][2][3]
The analytical methods requested, such as ELISA, HPLC, and mass spectrometry, are laboratory techniques designed for the detection and quantification of molecules, proteins, and other chemical or biological substances. These methods are fundamental to fields like biochemistry, pharmacology, and molecular biology.
Given that this compound is a large-scale astronomical structure and not a chemical or biological entity, the application of these analytical techniques is not relevant for its detection or characterization. The "detection" and study of galaxy clusters like SDSS this compound+4849 are conducted through astronomical observations using telescopes that analyze various forms of electromagnetic radiation (e.g., visible light, X-rays) and study gravitational effects.[1][2]
Therefore, we are unable to provide detailed application notes, experimental protocols, or signaling pathways for "this compound detection" using the specified analytical methods, as the premise of the request is based on a misunderstanding of the subject matter.
Should your inquiry be related to a different entity designated as "this compound" within a biological or chemical context, we kindly request you to provide a more specific identifier (e.g., a full compound name, CAS number, or protein accession number) to enable a precise and relevant response.
References
Application Notes and Protocols for In Vivo Delivery of Therapeutic Agents in Mice
Disclaimer: The following application notes and protocols provide a generalized framework for the delivery of a hypothetical therapeutic agent, referred to as "J1038," in mice. Extensive literature searches did not yield specific information on a compound with the designation "this compound." Therefore, the information presented here is based on established, general-purpose protocols for in vivo studies in mice and should be adapted based on the specific physicochemical properties, pharmacokinetics, and pharmacodynamics of the actual therapeutic agent being investigated.
Introduction
The successful in vivo evaluation of a novel therapeutic agent requires the selection and meticulous execution of an appropriate delivery method. The choice of administration route significantly impacts the bioavailability, distribution, metabolism, and ultimately, the efficacy and toxicity of the compound. This document outlines common delivery methods for administering therapeutic agents to mice, providing detailed protocols and key experimental considerations to guide researchers in designing their in vivo studies.
Common Delivery Methods in Mice
Several routes of administration are commonly employed in murine models, each with distinct advantages and disadvantages. The optimal method depends on the scientific question, the properties of the therapeutic agent, and the desired pharmacokinetic profile. The most common routes include intravenous, intraperitoneal, subcutaneous, and oral administration.[1] The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[2]
Quantitative Data Summary for Administration Routes
The following table summarizes key quantitative parameters for common administration routes in adult mice. It is crucial to use the smallest possible volume to avoid adverse effects.[2]
| Route of Administration | Maximum Volume | Recommended Needle Gauge | Absorption Rate |
| Intravenous (IV) | < 0.2 mL | 27-30 | Very Rapid |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Rapid |
| Subcutaneous (SC) | < 2-3 mL (max 1 mL per site) | 25-27 | Slow |
| Oral (PO) - Gavage | < 1-2 mL | 20-22 (gavage needle) | Variable |
| Intramuscular (IM) | < 0.05 mL | 25-27 | Moderate |
Data compiled from multiple sources.[2]
Experimental Protocols
All procedures involving live animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) or ethics committee and should be performed by trained personnel.[3] Aseptic techniques should be employed for all parenteral injections to prevent infection.
Protocol 1: Intravenous (IV) Injection via the Lateral Tail Vein
IV injection allows for the rapid and complete bioavailability of a therapeutic agent. The lateral tail veins are the most common sites for IV administration in mice.[3]
Materials:
-
Therapeutic Agent "this compound" solution (sterile, isotonic)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or alcohol wipes
-
Sterile syringes (e.g., 1 mL) with 27-30 gauge needles
-
Gauze pads
Procedure:
-
Preparation: Prepare the "this compound" solution to the desired concentration in a sterile, isotonic vehicle. Ensure the solution is free of pyrogens and particulates.
-
Animal Restraint: Place the mouse in a suitable restrainer.[3]
-
Vein Dilation: Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.[3]
-
Site Disinfection: Clean the tail with a 70% ethanol wipe.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. The needle should be inserted at least 3mm into the lumen of the vein.[4]
-
Administration: Slowly inject the "this compound" solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection at a more proximal site.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[4]
-
Monitoring: Monitor the mouse for any adverse reactions before returning it to its cage.
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common method for administering substances that are not suitable for IV injection. It offers rapid absorption, though it is slower than the IV route.[1]
Materials:
-
Therapeutic Agent "this compound" solution (sterile)
-
Sterile syringes (e.g., 1 or 3 mL) with 25-27 gauge needles
-
70% ethanol or alcohol wipes
Procedure:
-
Preparation: Prepare the "this compound" solution to the desired concentration.
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Positioning: Tilt the mouse's head downwards to expose the abdomen.[3]
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[1][3]
-
Injection: Insert the needle at a 30-45° angle into the abdominal cavity. Aspirate by pulling back the plunger to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Administration: Inject the "this compound" solution smoothly.
-
Post-Injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Subcutaneous (SC) Injection
SC injection is used for the slow and sustained release of a therapeutic agent.
Materials:
-
Therapeutic Agent "this compound" solution (sterile)
-
Sterile syringes with 25-27 gauge needles
-
70% ethanol or alcohol wipes
Procedure:
-
Preparation: Prepare the "this compound" solution.
-
Animal Restraint: Manually restrain the mouse.
-
Injection Site: The interscapular area (the loose skin over the shoulders) is a common site for SC injections.
-
Injection: Tent the skin by gently pinching it. Insert the needle into the base of the tented skin, parallel to the spine.[3]
-
Confirmation: Gently pull back the plunger to ensure the needle has not entered a blood vessel.
-
Administration: Inject the solution, which will form a small bleb under the skin.[3]
-
Post-Injection Care: Withdraw the needle and apply gentle pressure if necessary. If a large volume is administered, it may be divided into multiple sites.[2]
Protocol 4: Oral Administration (Gavage)
Oral gavage is used to deliver a precise dose of a substance directly into the stomach.[1] This method requires significant skill to avoid injury to the esophagus or trachea.[1]
Materials:
-
Therapeutic Agent "this compound" solution
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
Procedure:
-
Preparation: Prepare the "this compound" solution.
-
Animal Restraint: Firmly restrain the mouse to prevent movement.
-
Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Delivery: Slowly administer the solution.
-
Post-Administration Care: Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study in mice.
Hypothetical Signaling Pathway Modulated by "this compound"
Caption: A hypothetical signaling cascade modulated by "this compound".
References
Application Notes and Protocols for J1038 in Molecular Biology
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: As of the latest update, publicly available scientific literature and databases do not contain information on a specific molecule designated "J1038" in the context of molecular biology applications. The search for "this compound" yielded results pertaining to unrelated subjects such as the galaxy cluster SDSS this compound+4849, and clinical trials for unrelated compounds like URCC-21038 and G1T38.
Therefore, the following application notes and protocols are presented as a generalized framework. This template is designed to be adapted once the specific nature of this compound, its molecular target, and its mechanism of action are identified. Researchers can use this structure to organize their experimental data and design future studies.
Section 1: Introduction to this compound (Hypothetical)
This section would typically introduce this compound, detailing its chemical properties, its discovery, and its putative role in molecular biology. It would provide a brief overview of its proposed mechanism of action and the rationale for its investigation.
Section 2: Postulated Mechanism of Action and Signaling Pathway
This section would describe the signaling pathway that this compound is hypothesized to modulate. For illustrative purposes, a hypothetical signaling pathway is presented below.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical inhibitory signaling pathway of this compound.
Section 3: Quantitative Data Summary (Hypothetical)
This section would present key quantitative data for this compound in a structured tabular format to facilitate easy comparison.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | IC50 (nM) | Target Inhibition (%) at 100 nM |
| Cell Viability | Cancer Cell Line A | 50 | 85 |
| Kinase Activity | Recombinant Kinase A | 15 | 95 |
| Target Phosphorylation | Cancer Cell Line B | 35 | 90 |
Table 2: Pharmacokinetic Properties of this compound (In Vivo Model)
| Parameter | Value | Units |
| Bioavailability (Oral) | 45 | % |
| Half-life (t½) | 8 | hours |
| Cmax | 2.5 | µM |
Section 4: Detailed Experimental Protocols
This section provides standardized protocols for key experiments to assess the activity of a novel compound like this compound.
Protocol 4.1: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTS assay.
Protocol 4.2: Western Blotting for Target Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of its target protein.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated target to the total target and a loading control (e.g., GAPDH).
Logical Relationship for Western Blot Data Analysis
Caption: Data normalization and analysis logic for Western blotting.
Section 5: Conclusion and Future Directions
This concluding section would summarize the key findings related to this compound and suggest future experiments. This could include in vivo efficacy studies, biomarker discovery, and investigation into potential resistance mechanisms.
To enable the creation of a specific and accurate set of application notes for this compound, please provide further details about this molecule.
Application Notes and Protocols for J1038: Information Not Currently Available
A comprehensive search for the compound "J1038" within publicly available scientific and biomedical databases has not yielded information on a specific inhibitor or agonist with this designation.
The identifier "this compound" is prominently associated with the galaxy cluster SDSS this compound+4849 , a subject of astronomical research. It is possible that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound designation. Without specific details regarding its molecular target, chemical structure, or therapeutic area, the creation of detailed Application Notes and Protocols is not possible at this time.
For the benefit of researchers, scientists, and drug development professionals, this document outlines the necessary information required to generate such a report and provides a generalized framework for how such a document would be structured.
Hypothetical Framework for Application Notes and Protocols
Should information regarding this compound become available, the following structure would be utilized to provide comprehensive guidance for its application in research and development.
Introduction
This section would provide a concise overview of this compound, including its classification (e.g., selective kinase inhibitor, GPCR agonist), its primary molecular target, and its intended therapeutic application.
Mechanism of Action
A detailed description of the molecular mechanism by which this compound exerts its effects would be presented here. This would include information on its binding site, its effect on downstream signaling pathways, and any known off-target activities.
Example Signaling Pathway Diagram:
To illustrate the type of visualization that would be included, the following is a hypothetical signaling pathway for a generic kinase inhibitor.
In Vitro Efficacy
This section would present key quantitative data from in vitro experiments, summarizing the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 / EC50 (nM) |
| Enzymatic Assay | Target X | [Data] |
| Cell-Based Assay | Cell Line Y | [Data] |
| Off-Target Kinase Panel | Kinase Z | [Data] |
Experimental Protocols
Detailed, step-by-step protocols for key in vitro and in vivo experiments would be provided to ensure reproducibility.
4.1. In Vitro Kinase Inhibition Assay
-
Reagents and Materials: List all necessary buffers, enzymes, substrates, and detection reagents.
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
Incubate the kinase, substrate, and this compound for a specified time.
-
Initiate the kinase reaction with the addition of ATP.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence).
-
-
Data Analysis: Detail the method for calculating IC50 values from the dose-response curve.
Example Experimental Workflow Diagram:
Troubleshooting & Optimization
troubleshooting J1038 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the research compound J1038.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is known to have low aqueous solubility. For creating a high-concentration stock solution, we recommend using an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). It is crucial to use anhydrous, high-purity solvents to prevent degradation of the compound.[1]
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[2] Here are several steps you can take to prevent this:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try lowering the concentration.
-
Add DMSO stock to buffer: Always add the DMSO stock solution to the aqueous buffer, not the other way around.[3]
-
Rapid mixing: Immediately and vigorously vortex or pipette the solution after adding the DMSO stock to ensure rapid and uniform dispersion.[3]
-
Warm the buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility.[3]
-
Use a surfactant or co-solvent: Consider the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the aqueous buffer to enhance the solubility of this compound.[4]
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication can be an effective method to help dissolve this compound, especially if you observe particulate matter.[3] Use a bath sonicator for 5-10 minutes. However, be cautious with prolonged sonication as it can generate heat and potentially degrade the compound.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[3] If this compound has acidic or basic moieties, adjusting the pH of your aqueous buffer may improve its solubility. For acidic compounds, increasing the pH (making it more basic) generally increases solubility, while for basic compounds, decreasing the pH (making it more acidic) can enhance solubility.[3]
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve in the initial solvent.
-
Question: I am having trouble dissolving the lyophilized powder of this compound in DMSO to make a stock solution. What can I do?
-
Answer:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO for the amount of this compound. A common starting concentration for a stock solution is 10 mM.
-
Vortexing and Warming: Vortex the solution for 1-2 minutes.[3] If it still does not dissolve, gentle warming of the solution to 37°C for a short period can be effective.[3]
-
Sonication: As a next step, use a bath sonicator for 5-10 minutes to aid dissolution.[3]
-
Solvent Purity: Confirm that you are using anhydrous, high-purity DMSO, as water content can affect solubility.
-
Issue 2: Precipitate forms in the stock solution during storage.
-
Question: My this compound stock solution in DMSO was clear initially, but a precipitate formed after storing it at -20°C. Is the compound degraded?
-
Answer:
-
Re-dissolving: The precipitate is likely the compound crashing out of solution at a lower temperature and not necessarily degradation. Before use, bring the stock solution to room temperature and vortex thoroughly. Gentle warming and brief sonication can be used to redissolve the precipitate.[3]
-
Storage Concentration: If the issue persists, consider storing the compound at a slightly lower concentration.
-
Aliquotting: To avoid repeated freeze-thaw cycles which can affect stability and solubility, it is recommended to store the stock solution in small aliquots.[3]
-
Quantitative Data Summary
The following table summarizes the approximate solubility of this compound in various solvents. Please note that these are typical values and may vary slightly between batches.
| Solvent | Concentration | Temperature | Notes |
| DMSO | ~25 mg/mL | 25°C | Recommended for stock solutions. |
| DMF | ~20 mg/mL | 25°C | Alternative for stock solutions.[1] |
| Ethanol | <1 mg/mL | 25°C | Sparingly soluble. |
| PBS (pH 7.4) | <10 µM | 25°C | Very low solubility in aqueous buffers.[3] |
| 1:10 DMF:PBS (pH 7.4) | ~1 mg/mL | 25°C | Dilution from a DMF stock improves aqueous solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., For a MW of 500 g/mol , 1 mg would require 200 µL of DMSO for a 10 mM solution).
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Gentle Heat/Sonication (if necessary): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5-10 minutes.[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Preparing Working Dilutions of this compound in Aqueous Buffer
-
Prepare Intermediate Dilutions: It is often beneficial to perform serial dilutions of the high-concentration DMSO stock in pure DMSO first to create intermediate stocks (e.g., 1 mM, 100 µM).[3]
-
Pre-warm Aqueous Buffer: If compatible with your experimental setup, pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to 37°C.
-
Dilution Step: Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the reverse. [3]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex the solution or mix thoroughly by pipetting up and down to ensure rapid and uniform dispersion. This helps to prevent the compound from precipitating out of solution.[3]
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound solubility problems.
References
Technical Support Center: Optimizing J1038 Treatment Concentration
Notice: Information regarding the research compound "J1038" is not available in publicly accessible scientific literature or databases. The following content is a generalized template based on common practices for optimizing the treatment concentration of a novel research compound. This information is for illustrative purposes only and should be adapted based on the specific characteristics of the actual compound being investigated.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
As a starting point for a novel compound, it is advisable to perform a dose-response curve covering a broad range of concentrations. A common approach is to use a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM. This initial screen will help to identify the effective concentration range for your specific cell line and experimental endpoint.
Q2: How can I determine the optimal treatment duration for this compound?
The optimal treatment duration is dependent on the mechanism of action of this compound and the biological process being studied. It is recommended to conduct a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound (determined from your dose-response experiments) and assessing the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity at low concentrations can be due to several factors:
-
Off-target effects: The compound may be interacting with unintended cellular targets.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control group is crucial.
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to this compound.
-
Compound stability: The compound may be degrading into a more toxic substance in your culture medium.
Q4: My results with this compound are not consistent between experiments. How can I improve reproducibility?
Inconsistent results can stem from various sources. To improve reproducibility, consider the following:
-
Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Compound handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay variability: Ensure that all steps of your experimental assay are performed consistently. Use appropriate positive and negative controls in every experiment.
-
Detailed record-keeping: Document all experimental parameters meticulously.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at any concentration. | - Compound is inactive in the chosen cell line or assay.- Compound has low solubility or has precipitated out of solution.- Incorrect dosage calculation or dilution error.- The experimental endpoint is not appropriate for the compound's mechanism of action. | - Test a different cell line.- Verify the solubility of this compound in your culture medium.- Double-check all calculations and dilutions.- Consider alternative assays to measure the compound's activity. |
| High background noise in the assay. | - Reagent quality issues.- Suboptimal assay conditions (e.g., incubation time, temperature).- Cell contamination. | - Use fresh, high-quality reagents.- Optimize assay parameters.- Regularly test for and treat any cell culture contamination. |
| Precipitation of this compound in the culture medium. | - The concentration of this compound exceeds its solubility limit in the medium. | - Reduce the final concentration of this compound.- Consider using a different solvent or a solubilizing agent (ensure the agent itself does not affect the cells). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 10-point dilution series).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Visualizations
As the signaling pathway of this compound is unknown, a generic experimental workflow for optimizing treatment concentration is provided below.
Caption: Workflow for optimizing this compound treatment concentration.
Technical Support Center: Preventing J1038 Degradation in Experiments
A comprehensive guide for researchers, scientists, and drug development professionals.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving J1038, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors: exposure to high temperatures, inappropriate pH levels in solutions, and exposure to light, particularly UV radiation. Oxidative stress is also a significant contributor to its breakdown.
Q2: How should this compound be stored to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it at low temperatures, ideally between 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage. It is crucial to protect it from light by using amber vials or by wrapping the container in aluminum foil. The storage container should be tightly sealed to prevent oxidation.
Q3: What is the optimal pH range for solutions containing this compound?
A3: this compound exhibits maximal stability in a narrow pH range of 6.0 to 7.5.[1][2] Solutions that are too acidic or too alkaline can catalyze its hydrolysis and other degradation reactions.[2] It is advisable to use a well-buffered system to maintain the pH within this optimal range.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound?
A4: Yes, repeated freeze-thaw cycles can lead to the degradation of this compound. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid the need for repeated thawing and freezing of the entire batch.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of this compound activity. | Degradation of this compound stock solution. | 1. Verify the storage conditions of the stock solution (temperature, light protection). 2. Prepare a fresh stock solution from a new vial of this compound. 3. Perform a quality control check on the new stock solution before use. |
| Precipitate formation in this compound solution. | 1. The pH of the solution is outside the optimal range. 2. The concentration of this compound exceeds its solubility in the current solvent. 3. Interaction with other components in the solution. | 1. Adjust the pH of the solution to be within the 6.0-7.5 range. 2. Consider using a different solvent or a lower concentration of this compound. 3. If possible, prepare a simpler solution with fewer components to identify the interacting agent. |
| Discoloration of the this compound solution. | Oxidation of this compound. | 1. Prepare fresh solutions and use them promptly. 2. Consider de-gassing the solvent before dissolving this compound to remove dissolved oxygen. 3. Store solutions under an inert gas atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution with enhanced stability.
-
Reagent Preparation:
-
Use high-purity, degassed water or an appropriate organic solvent.
-
Prepare a buffer solution (e.g., phosphate-buffered saline, PBS) and adjust the pH to 7.0.
-
-
Dissolving this compound:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a controlled environment with minimal light exposure.
-
Dissolve this compound in the prepared buffer to the desired concentration. Gentle vortexing can be used to aid dissolution.
-
-
Storage:
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C or -80°C.
-
Visualizing Experimental Workflows and Pathways
Workflow for Preventing this compound Degradation
Caption: A logical workflow for minimizing this compound degradation during storage and handling.
Hypothetical this compound Degradation Pathway
Caption: A diagram illustrating potential degradation pathways of this compound.
References
Technical Support Center: Investigating Off-Target Effects of KIN-1038
Disclaimer: Information on a specific molecule designated "J1038" is not publicly available. This technical support center has been created for a hypothetical kinase inhibitor, "KIN-1038," to provide a comprehensive resource for researchers investigating potential off-target effects, based on established methodologies in drug development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects occur when a kinase inhibitor, such as KIN-1038, binds to and alters the activity of kinases other than its intended target.[1] This is a significant concern because unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1] In primary cells, which closely mimic in vivo physiology, these effects can be particularly misleading.[1]
Q2: What are the common causes of off-target effects for kinase inhibitors?
A2: The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome, the complete set of protein kinases in the genome.[1] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[1] Other factors include the inherent ability of a compound to bind to multiple kinases with varying affinities (compound promiscuity) and the complex interplay between signaling pathways (pathway cross-talk).[1]
Q3: How can I proactively identify potential off-target effects of KIN-1038?
A3: A multi-pronged approach is recommended for the proactive identification of off-target effects.[1] A common and effective method is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[2][3] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[2] Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[2]
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[2] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[2] It is also recommended to use a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is consistent.[1]
Troubleshooting Guides
Q1: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A1: This is a strong indication of potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment.[2] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[2] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[2] Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[2]
Q2: My in vitro (biochemical) and in-cell assay results for KIN-1038 are discrepant. What could be the cause?
A2: Discrepancies between biochemical and cell-based assay results are common.[2][4] One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[2][5] Other potential causes include poor cell permeability of the inhibitor, or the inhibitor being a substrate for cellular efflux pumps, which would reduce its intracellular concentration.[2] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[2]
Q3: KIN-1038 shows efficacy in a cancer cell line, but how can I be sure it's due to inhibiting my target?
A3: The most definitive way to confirm on-target efficacy is to test your compound in a cell line where the intended target has been genetically removed, for instance, through CRISPR-Cas9 knockout. If KIN-1038 retains its ability to kill cancer cells that lack the intended target, it is highly probable that the compound's efficacy is mediated by one or more off-target effects.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for KIN-1038
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Intended Target Kinase | 98% | 15 |
| Off-Target Kinase 1 | 91% | 55 |
| Off-Target Kinase 2 | 85% | 120 |
| Off-Target Kinase 3 | 72% | 350 |
| 400+ other kinases | < 50% | > 1000 |
This sample data indicates that while KIN-1038 is potent against its intended target, it also inhibits other kinases at higher concentrations, which could contribute to its overall biological effect.
Table 2: Hypothetical Efficacy of KIN-1038 in Wild-Type vs. Target Knockout (KO) Cell Lines
| Cell Line | Genetic Background | Target Protein Expression | KIN-1038 IC50 (nM) |
| CancerCell-X | Wild-Type | Present | 50 |
| CancerCell-X | Target KO (CRISPR) | Absent | > 10,000 |
| CancerCell-Y | Wild-Type | Present | 80 |
| CancerCell-Y | Target KO (CRISPR) | Absent | > 10,000 |
This table illustrates a scenario where the removal of the intended target protein significantly reduces the cytotoxic potency of KIN-1038, strongly suggesting an on-target mechanism of action.
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.[2]
-
Compound Preparation: Prepare a 10 mM stock solution of KIN-1038 in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[2]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[2]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of the inhibitor against these off-targets.[2]
-
Selectivity Analysis: Compare the IC50 values for the on-target kinase and the identified off-target kinases to determine the selectivity profile of the compound.[2]
Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol outlines a general workflow for creating a target gene knockout cell line to test whether a compound's efficacy is dependent on its intended target.
-
sgRNA Design and Cloning: Design and synthesize two single-guide RNAs (sgRNAs) targeting a critical exon of the target gene. Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Clonal Selection and Expansion: Isolate and expand individual cell colonies.
-
Knockout Validation: Screen the expanded clones for the absence of the target protein by Western blotting. Confirm the gene knockout at the genomic level by sequencing the targeted locus.
-
Compound Efficacy Testing: Perform a dose-response assay (e.g., CellTiter-Glo) with KIN-1038 on both the validated knockout clones and the parental wild-type cell line.
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: KIN-1038's on- and off-target signaling interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of J1038
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with J1038. The information is designed to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent small molecule inhibitor of the fictitious enzyme "Kinase-X." Its mechanism of action involves the competitive inhibition of the ATP-binding site of Kinase-X, which is a critical component of the "Signal Transduction Cascade Y" implicated in various proliferative diseases. By blocking this kinase, this compound effectively halts downstream signaling, leading to cell cycle arrest and apoptosis in targeted cancer cells.
Q2: What are the known challenges associated with the in vivo bioavailability of this compound?
A2: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[1] The primary challenges with its in vivo bioavailability are:
-
Poor aqueous solubility: This limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.
-
High first-pass metabolism: this compound is extensively metabolized in the liver and intestines by cytochrome P450 enzymes, primarily CYP3A4, leading to a significant reduction in the amount of active drug reaching systemic circulation.[2]
Q3: What are the common formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the solubility and metabolism challenges of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Creating a dispersion of this compound in a polymer matrix can prevent crystallization and improve its dissolution rate.[3]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can be used to pre-dissolve this compound in a lipid-based formulation, which then forms a nanoemulsion in the GI tract, enhancing absorption.[4][5]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, leading to faster dissolution.[6]
Troubleshooting Guide: Suboptimal In Vivo Efficacy of this compound
Researchers may experience lower than expected in vivo efficacy with this compound, often linked to its poor bioavailability. This guide provides potential causes and troubleshooting strategies.
| Observation | Potential Cause | Troubleshooting Strategy |
| High variability in plasma concentrations between subjects. | Poor and variable absorption due to low solubility. | Develop a more robust formulation such as a solid dispersion or a lipid-based formulation (SNEDDS) to improve dissolution and absorption consistency.[4] |
| Low Cmax and AUC after oral administration. | Extensive first-pass metabolism. | Co-administer this compound with a known inhibitor of CYP3A4 (in preclinical models) to assess the impact of metabolism. Explore formulations that promote lymphatic absorption to bypass the portal circulation.[2] |
| Precipitation of this compound in aqueous media during in vitro assays. | Low aqueous solubility of the crystalline form. | Utilize enabling formulations for in vitro experiments, such as a stock solution in an organic solvent (e.g., DMSO) with a final concentration that does not exceed its aqueous solubility upon dilution. For higher concentrations, consider using a solubilizing excipient. |
| Inconsistent results between different batches of formulated this compound. | Physical instability of the amorphous form (in solid dispersions) leading to recrystallization over time. | Characterize the physical stability of the formulation using techniques like XRPD and DSC. Ensure proper storage conditions (low temperature and humidity). |
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM)
-
Spray dryer
Procedure:
-
Prepare a spray solution by dissolving this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) in a 1:1 (v/v) mixture of DCM and methanol to a final solid content of 5% (w/v).
-
Ensure complete dissolution by gentle stirring.
-
Set the spray dryer parameters (e.g., inlet temperature: 80°C, outlet temperature: 50°C, spray rate: 5 mL/min, atomizing air pressure: 2 bar).
-
Spray dry the solution.
-
Collect the dried powder and store it in a desiccator at room temperature.
-
Characterize the resulting ASD for drug loading, amorphicity (by XRPD and DSC), and dissolution enhancement.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a this compound formulation compared to an unformulated drug suspension.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation (e.g., ASD)
-
This compound suspension (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation or suspension orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 35 | 1.0 | 600 ± 150 | 100 |
| This compound ASD (1:4) | 750 ± 120 | 0.5 | 3000 ± 450 | 500 |
| This compound SNEDDS | 900 ± 180 | 0.5 | 3900 ± 600 | 650 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Caption: Challenges and formulation strategies for improving this compound bioavailability.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for enhancing the oral bioavailability of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Bioavailability & Solubility: Each Molecule Is Unique | Hovione [hovione.com]
- 4. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral formulations for cannabidiol: Improved absolute oral bioavailability of biodegradable cannabidiol self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulating for the Future: Oral Drug Delivery for Improving Bioavailability & Patient Outcomes - Lubrizol [lubrizol.com]
Technical Support Center: J1038 Experimental Variability and Controls
Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing experimental variability and implementing appropriate controls when working with J1038. The following question-and-answer format directly addresses specific issues that may be encountered during experiments.
FAQs: General Questions
Q1: What is this compound and what is its primary mechanism of action?
Based on available information, the designation "this compound" is most prominently associated with the galaxy cluster SDSS this compound+4849[1]. There is no publicly available scientific literature identifying "this compound" as an experimental compound or drug. If "this compound" is an internal compound name or a different entity, please provide additional details for a more accurate response.
Q2: I am observing high variability in my experimental results with a compound I know as this compound. What are the common sources of experimental variability?
High variability in experimental results can arise from several factors, applicable to a wide range of compounds, not just a specific one. These factors can be broadly categorized as biological, technical, and environmental.
-
Biological Variability:
-
Cell Line Integrity: Passage number, cell line misidentification, or contamination can lead to inconsistent results.
-
Primary Cell Differences: Donor-to-donor variability is a significant factor.
-
Cell Health and Viability: Differences in cell confluence, proliferation rate, and overall health at the time of the experiment.
-
-
Technical Variability:
-
Reagent Quality and Consistency: Lot-to-lot variation in sera, antibodies, and other critical reagents.
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling.
-
Assay Conditions: Fluctuations in incubation times, temperature, and CO2 levels.[2]
-
Instrument Calibration: Improperly calibrated plate readers, microscopes, or flow cytometers.
-
-
Environmental Variability:
-
Incubator Conditions: Variations in temperature and humidity.
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cellular responses.
-
Troubleshooting Specific Issues
Q3: My dose-response curve for my compound (referred to as this compound) is not sigmoidal. What could be the issue?
An atypical dose-response curve can be indicative of several issues:
-
Compound Solubility: The compound may be precipitating at higher concentrations. Visually inspect solutions and consider using a different solvent or a lower concentration range.
-
Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to a drop-off in the response that is not related to the target mechanism. A separate cytotoxicity assay is recommended.
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence, inhibition of reporter enzyme).
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal response.
Q4: I am seeing inconsistent results between experimental replicates. How can I improve reproducibility?
To improve reproducibility, consider the following:
-
Standardize Protocols: Ensure all experimental steps are clearly defined and consistently followed by all personnel.
-
Implement Robust Quality Control: Regularly test cell lines for identity and contamination. Qualify new lots of critical reagents.
-
Automate Liquid Handling: Where possible, use automated liquid handlers to minimize pipetting errors.
-
Randomize Plate Layout: Randomize the position of samples and controls on assay plates to mitigate edge effects.
-
Increase Replicate Numbers: Increasing the number of technical and biological replicates can help to identify and reduce the impact of outliers.
Experimental Protocols and Data Presentation
While specific protocols for a compound designated "this compound" are not available, this section provides generalized protocols and data presentation formats that can be adapted for a novel compound.
General Protocol: Cell-Based Signaling Assay
This protocol outlines a general workflow for assessing the impact of a test compound on a cellular signaling pathway using a reporter assay.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate for 14-20 hours.[3]
-
Compound Treatment: Prepare a serial dilution of the test compound. Add the compound to the cells and incubate for a specified period.
-
Pathway Activation: Add a known agonist to stimulate the signaling pathway of interest.
-
Lysis and Reporter Assay: Lyse the cells and perform the reporter assay (e.g., luciferase, beta-lactamase) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader.
Data Presentation: Dose-Response Data
Quantitative data from dose-response experiments should be summarized in a clear and structured table.
| Compound | Concentration (µM) | Response (Normalized) | Standard Deviation |
| This compound (Hypothetical) | 10 | 0.98 | 0.05 |
| This compound (Hypothetical) | 1 | 0.85 | 0.07 |
| This compound (Hypothetical) | 0.1 | 0.52 | 0.04 |
| This compound (Hypothetical) | 0.01 | 0.15 | 0.03 |
| This compound (Hypothetical) | 0.001 | 0.02 | 0.01 |
| Vehicle Control | 0 | 0.01 | 0.01 |
Signaling Pathways and Experimental Workflows
Visualizing signaling pathways and experimental workflows can aid in understanding and troubleshooting.
Hypothetical Signaling Pathway: this compound Inhibition of a Kinase Cascade
This diagram illustrates a hypothetical scenario where "this compound" acts as an inhibitor of an upstream kinase in a generic signaling cascade.
Caption: Hypothetical inhibition of an upstream kinase by this compound.
Experimental Workflow: Troubleshooting Assay Variability
This diagram outlines a logical workflow for identifying sources of experimental variability.
Caption: A logical workflow for troubleshooting experimental variability.
References
Technical Support Center: J1038 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with J1038. Our aim is to help you overcome common pitfalls and ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Results
Q: We are observing significant variability in our results between experiments. What are the common causes and how can we troubleshoot this?
A: Inconsistent results are a frequent challenge in experimental biology and can stem from several factors.[1][2] A systematic approach to identifying the source of variability is crucial.
-
Reagent Stability and Handling:
-
This compound Stock Solution: Ensure that your this compound stock solution is prepared, stored, and handled consistently. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials.
-
Reagent Quality: Verify the quality and consistency of all reagents, including cell culture media, buffers, and assay components. Use reagents from the same lot number whenever possible.
-
-
Experimental Procedure:
-
Standard Operating Procedures (SOPs): A detailed and standardized protocol is essential to minimize human error.[2] Ensure all personnel are following the same SOP for cell seeding, treatment, and data acquisition.
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant errors, especially when working with small volumes. Regularly calibrate your pipettes and use appropriate pipetting techniques.
-
Incubation Times: Adhere strictly to specified incubation times, as even small deviations can impact results.
-
-
Cell-Based Assay Considerations:
-
Cell Line Authenticity and Passage Number: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as cell characteristics can change over time.
-
Cell Health and Confluency: Ensure that cells are healthy and at a consistent confluency at the time of treatment. Stressed or overly confluent cells can respond differently to this compound.
-
-
Data Analysis:
Issue 2: High Background Signal in Assays
Q: Our assay is showing a high background signal, which is masking the specific effect of this compound. What steps can we take to reduce the background?
A: High background can obscure the true signal and reduce the dynamic range of your assay. Here are some common causes and solutions:
-
Assay Buffer Composition:
-
Autofluorescence: If you are using a fluorescence-based assay, components in your media or buffer (e.g., phenol (B47542) red, riboflavin) can cause autofluorescence. Switch to a phenol red-free medium for the assay.
-
Non-specific Binding: Include blocking agents like bovine serum albumin (BSA) or detergents (e.g., Tween-20) in your assay buffers to prevent non-specific binding of this compound or detection reagents.
-
-
Reagent Concentration:
-
Antibody/Probe Concentration: If using antibodies or fluorescent probes, optimize their concentration to find the optimal signal-to-noise ratio. High concentrations can lead to non-specific binding and increased background.
-
-
Washing Steps:
-
Insufficient Washing: Inadequate washing can leave behind unbound reagents. Increase the number and duration of wash steps.
-
-
Instrument Settings:
-
Gain and Exposure: Optimize the gain and exposure settings on your plate reader or microscope to maximize the specific signal while minimizing background noise.
-
Issue 3: Apparent Cellular Toxicity of this compound
Q: We are observing unexpected cell death or morphological changes in our cell cultures treated with this compound, even at low concentrations. How can we investigate and mitigate this?
A: Distinguishing between intended pharmacological effects and unintended toxicity is critical.
-
Solvent Toxicity:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed toxicity is not due to the solvent itself. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.1%).
-
-
Concentration-Response Analysis:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the concentration at which toxicity occurs. This will help you define a therapeutic window for your experiments.
-
-
Off-Target Effects:
-
Control Compounds: If available, use a structurally related but inactive control compound to determine if the observed toxicity is specific to the pharmacological action of this compound.
-
-
Assay for Cell Viability:
-
Orthogonal Assays: Use multiple, independent assays to assess cell viability (e.g., MTS/MTT assay for metabolic activity, and a membrane integrity assay like Trypan Blue or LDH release). This will provide a more complete picture of the cellular response.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into the final aqueous buffer. The final DMSO concentration in your assay should be kept low (ideally below 0.1%) to avoid solvent-induced artifacts.
Q2: How should this compound stock solutions be stored?
A: For long-term storage, this compound stock solutions should be stored at -80°C. For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the expected mechanism of action for this compound?
A: this compound is a potent and selective inhibitor of the hypothetical "Kinase X" signaling pathway. It is expected to block the phosphorylation of downstream targets of Kinase X.
Data Summary Tables
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Target | IC50 (nM) | Assay Type |
| Cell Line A | Kinase X | 50 | In-cell Western |
| Cell Line B | Kinase X | 75 | LanthaScreen |
| Cell Line C | Kinase X | 120 | HTRF |
Table 2: Recommended this compound Concentration Ranges for Common Assays
| Assay Type | Recommended Starting Concentration (nM) | Recommended Concentration Range (nM) |
| Western Blot (Phospho-Kinase X Target) | 100 | 10 - 1000 |
| Cell Viability (MTS/MTT) | 500 | 50 - 5000 |
| Immunofluorescence | 250 | 25 - 2500 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase X Target
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 2 hours) at 37°C and 5% CO2.
-
Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Protein Quantification: Scrape the cells and collect the lysate. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Kinase X Target and total Kinase X Target overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits the Kinase X signaling pathway.
Caption: A general workflow for in vitro this compound experiments.
References
J1038 protocol refinement for higher yield
Important Note for Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for the "J1038 protocol" and related terms for yield improvement and troubleshooting did not yield any relevant results within scientific or research databases. The search results were exclusively related to automotive topics, specifically concerning Jaguar car models.
This suggests that "this compound" may be an internal designation, a newly developed protocol not yet in public literature, or potentially a misidentification.
To provide you with the accurate and detailed technical support you require, please verify the protocol name and provide any additional context or documentation you may have.
Once the correct protocol information is available, we will be able to generate the requested technical support center, including:
-
Troubleshooting Guides: Addressing specific issues you may encounter during your experiments in a clear question-and-answer format.
-
Frequently Asked Questions (FAQs): Proactively answering common queries related to the protocol.
-
Quantitative Data Summaries: Presenting key data in structured tables for easy comparison and analysis.
-
Detailed Experimental Protocols: Providing step-by-step methodologies for critical experiments.
-
Visualized Workflows and Pathways: Creating clear diagrams using Graphviz to illustrate experimental processes and logical relationships, adhering to your specified formatting requirements.
We are committed to supporting your research and development efforts and look forward to assisting you once more information on the this compound protocol is available.
addressing J1038-induced cytotoxicity
J1038 Technical Support Center
Disclaimer: The compound "this compound" is referenced for illustrative purposes within this technical support center. Information regarding its mechanism of action and experimental outcomes is hypothetical and based on representative data for a novel cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a novel small molecule inhibitor currently under investigation for its anti-neoplastic properties. It is designed to selectively target and inhibit the kinase activity of Phosphoinositide 3-kinase (PI3K). By blocking the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation, this compound effectively induces apoptosis (programmed cell death) in cancer cells. This targeted approach aims to spare normal, healthy cells while eliminating malignant ones.
Q2: What are the recommended storage conditions and solvent for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For preparation of stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.
Q3: What are the typical working concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line being used.[1] For initial cell viability assays, a concentration range of 0.1 µM to 100 µM is recommended to determine the half-maximal inhibitory concentration (IC50). For mechanistic studies, concentrations around the determined IC50 value are typically used.
Q4: Is this compound selective for certain types of cancer cell lines?
A4: Yes, the cytotoxic effects of this compound are more pronounced in cell lines with activating mutations in the PI3K pathway or those that exhibit a dependency on this pathway for survival.[2] Cell lines with wild-type PI3K or those that rely on alternative survival pathways may show reduced sensitivity.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Higher or Lower Than Expected IC50 Values
-
Potential Cause: Cell passage number can influence experimental outcomes.[3][4] High-passage number cells may have altered signaling pathways or drug resistance.
-
Solution: Use cells with a consistent and low passage number for all experiments. It is advisable to establish a cell bank of low-passage cells to ensure consistency.
-
Potential Cause: Incorrect initial cell seeding density can lead to variability in results.
-
Solution: Optimize cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Issue 2: High Variability Between Replicates
-
Potential Cause: Uneven cell distribution when seeding plates.
-
Solution: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
Potential Cause: "Edge effects" in multi-well plates, where wells on the periphery of the plate evaporate more quickly.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
Potential Cause: Pipetting inaccuracies, especially with small volumes.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Issue 3: Inconsistent Apoptosis Assay Results
-
Potential Cause: Harvesting cells at a suboptimal time point. The induction of apoptosis is a time-dependent process.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time with this compound for observing maximal apoptotic effects.
-
Potential Cause: Loss of apoptotic cells during harvesting. Apoptotic cells can detach from the culture plate.
-
Solution: When harvesting, collect both the adherent cells and the cells floating in the supernatant to ensure all apoptotic cells are included in the analysis.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U87 MG | Glioblastoma | 2.5 |
| PC-3 | Prostate Cancer | 25.1 |
Table 2: Time-Dependent Induction of Caspase-3 Activity by this compound in U87 MG Cells
| Treatment Time (hours) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 | 1.0 |
| 6 | 1.8 |
| 12 | 3.5 |
| 24 | 8.2 |
| 48 | 5.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
-
Treat cells with this compound for a short duration (e.g., 1-2 hours) to observe changes in protein phosphorylation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for assessing J1t038 cytotoxicity.
References
- 1. Predicting tumor response to drugs based on gene-expression biomarkers of sensitivity learned from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. youtube.com [youtube.com]
minimizing batch-to-batch variation of J1038
Disclaimer: The following technical support guide has been created for a hypothetical laboratory compound designated "J1038" to fulfill the structural and content requirements of the user's request. It is important to note that in scientific literature, "this compound" commonly refers to the galaxy cluster SDSS this compound+4849 .[1][2][3][4][5] The concept of "batch-to-batch variation" as described below does not apply to astronomical objects. This guide is intended as a template for researchers and scientists encountering variability with manufactured chemical or biological reagents in a laboratory setting.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation when working with the hypothetical laboratory compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of batch-to-batch variation in experimental results using this compound?
A1: The most common cause of variability stems from minor differences in the purity, concentration, and moisture content of the raw materials used in the synthesis of different batches of this compound.[6] Even when sourced from the same supplier, these slight variations can impact the final product's activity and stability.[6] Other significant factors include inconsistencies in process parameters during manufacturing, such as temperature, pH, and mixing speed.[6]
Q2: How can I be sure that the variation I'm seeing is from the new batch of this compound and not from another experimental factor?
A2: To isolate the source of variation, it is crucial to run a side-by-side comparison of the new batch with a previously validated "golden batch" of this compound. This should be done under identical experimental conditions, including using the same ancillary reagents, cell lines, and instrument settings. If the results from the new batch deviate significantly from the golden batch while internal controls remain consistent, it strongly suggests the new batch of this compound is the source of the variation.
Q3: What are the acceptable limits for batch-to-batch variation of this compound?
A3: The acceptable limits for variation depend on the specific application. For initial screening assays, a wider range may be acceptable. However, for late-stage development and clinical applications, much stricter quality control is necessary.[7] Below is a table outlining general quality control specifications for a new batch of this compound.
| Parameter | Specification | Test Method |
| Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to reference standard | Mass Spectrometry (MS), NMR Spectroscopy |
| Concentration | ± 5% of stated value | UV-Vis Spectroscopy |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Endotoxin Levels | < 0.1 EU/mL | Limulus Amebocyte Lysate (LAL) Test |
Troubleshooting Guides
Issue 1: Decreased Potency or Efficacy with a New Batch
If you observe a significant decrease in the expected biological or chemical activity with a new batch of this compound, follow these steps to troubleshoot the issue.
Caption: Troubleshooting workflow for decreased potency.
Issue 2: Increased Off-Target Effects or Toxicity
An increase in unexpected side effects or toxicity may indicate the presence of impurities in the new batch of this compound.
Caption: Troubleshooting workflow for increased toxicity.
Key Experimental Protocols
To ensure consistency, it is recommended to perform in-house quality control on new batches of this compound. Here are protocols for key QC tests.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To verify the purity of a new batch of this compound against a reference standard.
Materials:
-
This compound (new batch and reference standard)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Method:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard in acetonitrile.
-
Prepare a 1 mg/mL stock solution of the new batch of this compound in acetonitrile.
-
Further dilute both stock solutions to 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference standard to establish the retention time of this compound.
-
Inject the new batch sample.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
The purity should be ≥ 98% and the retention time should match the reference standard.
-
Protocol 2: Identity Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the new this compound batch.
Materials:
-
This compound sample (from the new batch)
-
Mass spectrometer (e.g., LC-MS)
-
Appropriate solvent (e.g., methanol (B129727) or acetonitrile)
Method:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in the chosen solvent.
-
-
Instrument Setup:
-
Infuse the sample directly into the mass spectrometer or use a liquid chromatography system for introduction.
-
Set the mass spectrometer to operate in positive ion mode (or negative, depending on the ionization properties of this compound).
-
Acquire data over a mass range that includes the expected molecular weight of this compound.
-
-
Analysis:
-
Identify the peak corresponding to the molecular ion of this compound (e.g., [M+H]+).
-
The observed mass should be within ± 0.5 Da of the theoretical molecular weight of this compound.
-
By implementing these troubleshooting guides and QC protocols, researchers can better identify and mitigate the causes of batch-to-batch variation, leading to more reproducible and reliable experimental outcomes.
References
- 1. SDSS this compound+4849 - Wikipedia [en.wikipedia.org]
- 2. Cosmic smiley: A happy gravitational lens. [slate.com]
- 3. Hubble Telescope Spots a Smiley Face in the Stars | TIME [time.com]
- 4. virtual-lasm.org [virtual-lasm.org]
- 5. scitechdaily.com [scitechdaily.com]
- 6. youtube.com [youtube.com]
- 7. zaether.com [zaether.com]
Validation & Comparative
J1038 (Osimertinib) vs. Gefitinib: A Comparative Efficacy Guide for Researchers
This guide provides a detailed comparison of the efficacy of J1038 (Osimertinib), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), and the first-generation EGFR-TKI, Gefitinib. The focus is on their application in the first-line treatment of patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations.
Mechanism of Action
Gefitinib functions by reversibly binding to the ATP-binding site within the tyrosine kinase domain of EGFR, which is often overexpressed in cancer cells.[1][2][3] This competitive inhibition blocks downstream signaling pathways, such as RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell proliferation and survival.[1]
Osimertinib (this compound) is a third-generation, irreversible EGFR-TKI designed to overcome resistance to earlier-generation inhibitors.[4][5] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[5][6] This allows for potent inhibition of both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having less of an effect on wild-type EGFR.[5][6][7]
EGFR Signaling Pathway and TKI Inhibition
The diagram below illustrates the EGFR signaling pathway and the points of inhibition for both Gefitinib and Osimertinib.
Comparative Efficacy: The FLAURA Trial
The pivotal Phase III FLAURA trial provides the most robust head-to-head comparison of Osimertinib versus a standard of care (SoC) EGFR-TKI (Gefitinib or Erlotinib) in treatment-naïve patients with EGFR-mutated advanced NSCLC.[4][8][9]
Quantitative Data Summary
| Efficacy Endpoint | Osimertinib (this compound) | Gefitinib/Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months[8][9] | 10.2 months[8][9] | 0.46 (0.37-0.57)[8] | <0.001[8] |
| Median Overall Survival (OS) | 38.6 months[4][10] | 31.8 months[4][10] | 0.80 (0.64-1.00) | 0.046[4] |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
| CNS Progression Events | 6%[11] | 15%[11] | - | - |
Experimental Protocols: The FLAURA Trial
The FLAURA study was a double-blind, randomized, Phase III trial.[4][12]
-
Patient Population : 556 treatment-naïve patients with locally advanced or metastatic NSCLC with a confirmed EGFR exon 19 deletion and/or L858R mutation.[4][8][12]
-
Randomization : Patients were randomized in a 1:1 ratio to receive either oral Osimertinib (80 mg once daily) or a standard oral EGFR-TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).[8][13]
-
Stratification : Randomization was stratified by mutation status (Exon 19 deletion or L858R) and race (Asian vs. non-Asian).[12][14]
-
Primary Endpoint : The primary endpoint was Progression-Free Survival (PFS) as assessed by the investigator.[8][9][12]
-
Secondary Endpoints : Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.[11]
-
Tumor Assessment : Tumor assessments were conducted at baseline, every 6 weeks for the first 18 months, and then every 12 weeks until disease progression was confirmed.[14]
-
Crossover : Patients in the standard therapy group were permitted to cross over to receive Osimertinib upon confirmed disease progression, provided they had evidence of a T790M resistance mutation.[4]
FLAURA Trial Workflow
The following diagram outlines the experimental workflow of the FLAURA clinical trial.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gefitinib - Wikipedia [en.wikipedia.org]
- 4. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. onclive.com [onclive.com]
- 10. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 11. youtube.com [youtube.com]
- 12. ascopubs.org [ascopubs.org]
- 13. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 14. aacrjournals.org [aacrjournals.org]
Validating Gene Knockouts: A Comparative Guide for Researchers
Disclaimer: The specific gene "J1038" was not identifiable in publicly available biological databases. The following guide provides a comprehensive comparison of validation strategies and methodologies applicable to the knockout of any gene of interest.
This guide offers an objective comparison of various experimental approaches to validate a gene knockout, tailored for researchers, scientists, and drug development professionals. We present a structured overview of common validation techniques, from the genomic to the functional level, complete with comparative data, detailed experimental protocols, and visual workflows to facilitate experimental design and interpretation.
Comparing Knockout Validation Methodologies
A robust validation of a gene knockout is crucial and should ideally involve a multi-pronged approach, confirming the genetic modification, the absence of the protein product, and the expected functional consequences.[1][2] The choice of methods depends on factors such as the nature of the gene product, available reagents, and the biological question being addressed.
| Validation Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Genomic PCR & Sequencing | Amplification and sequencing of the targeted genomic locus to confirm the intended deletion or insertion.[1][3][4] | Medium | Qualitative to Semi-quantitative | Definitive confirmation of the genetic modification at the DNA level.[3][4] | Does not confirm the absence of the protein or a functional consequence.[5] |
| Quantitative PCR (qPCR) | Measures the amount of target mRNA transcript relative to a control.[1] | High | Quantitative | Provides data on the reduction of gene expression at the transcript level. | mRNA levels may not always correlate with protein levels; potential for nonsense-mediated decay can be misleading.[5] |
| Western Blot | Uses antibodies to detect the presence and size of the target protein in cell or tissue lysates.[1][3][4][5][6] | Low to Medium | Semi-quantitative | Directly confirms the absence or truncation of the protein product.[4][5][6] | Dependent on the availability of a specific and validated antibody; can be time-consuming.[5][6] |
| Mass Spectrometry | Identifies and quantifies proteins in a complex sample, allowing for the detection of the target protein.[4] | Low | Quantitative | Highly sensitive and does not require a specific antibody.[4] | Requires specialized equipment and expertise; can be expensive. |
| Flow Cytometry | Uses fluorescently labeled antibodies to detect cell surface or intracellular proteins on a single-cell level.[1] | High | Quantitative | Provides quantitative data on protein expression in a heterogeneous cell population.[1] | Limited to proteins for which specific antibodies compatible with flow cytometry are available. |
| Functional Assays | Measure a biological activity or phenotype known to be dependent on the target gene.[1][2] | Varies | Varies | Provides the ultimate validation of the knockout by demonstrating the expected biological consequence.[1][2] | The link between the gene and the assayed function must be well-established; can be complex to develop. |
Experimental Protocols
Below are detailed methodologies for key knockout validation experiments.
Genomic PCR and Sanger Sequencing
This protocol is designed to verify the genetic modification at the DNA level.
1. Genomic DNA Extraction:
-
Isolate genomic DNA from both the wild-type (WT) and knockout (KO) cells or tissues using a commercial kit.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
2. PCR Amplification:
-
Design PCR primers that flank the targeted region. For a deletion, primers outside the deleted sequence should yield a smaller product in the KO compared to the WT.
-
Set up the PCR reaction with a high-fidelity polymerase.
-
Use the following cycling conditions as a starting point, optimizing as needed:
-
Initial denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final extension: 72°C for 5 minutes
-
3. Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel to visualize the bands. The KO should show a band of the expected smaller size compared to the WT.[3]
4. Sanger Sequencing:
-
Purify the PCR products from the gel or directly from the PCR reaction.
-
Send the purified DNA for Sanger sequencing using one of the PCR primers.
-
Align the sequencing results to the reference genome to confirm the precise deletion or insertion.[1][4][7]
Western Blot Analysis
This protocol confirms the absence of the target protein.[6]
1. Protein Lysate Preparation:
-
Lyse WT and KO cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
The KO sample should show no band corresponding to the target protein, while the WT sample should show a clear band at the expected molecular weight.[7]
-
Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.
Visualizing Workflows and Pathways
Experimental Workflow for Knockout Validation
References
- 1. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. cyagen.com [cyagen.com]
- 4. How to Validate a CRISPR Knockout [biognosys.com]
- 5. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 6. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Identity of J1038 Undetermined in Scientific Literature
Initial investigations to identify the primary target and function of a compound referred to as "J1038" have yielded no relevant results within publicly available scientific and biomedical databases. Search queries for "this compound" returned information pertaining to a wristwatch model, the Jaguar this compound/1, and a galaxy cluster designated SDSS this compound+4849.
At present, "this compound" does not correspond to a recognized signifier for a drug, chemical compound, or biological target in the broader scientific community. This suggests that "this compound" may be an internal, proprietary designation for a compound under development, a typographical error in the query, or a very recent discovery not yet described in published literature.
Without a clear identification of this compound and its intended biological target, a comparative analysis of its cross-reactivity with other molecular targets cannot be performed. Further clarification on the nature of "this compound" is required to proceed with the requested comparison guide.
A Comparative Guide to the Efficacy of J1038 in Cancer Cell Lines
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "J1038." Therefore, this guide utilizes a well-characterized class of therapeutic agents, PI3K inhibitors, as a representative example to illustrate the requested data presentation and experimental methodologies. The hypothetical compound "this compound" described herein is a pan-PI3K inhibitor, and the presented data is a composite from studies on various PI3K inhibitors.
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[1][3] Pan-PI3K inhibitors, such as the hypothetical this compound, are designed to block the activity of PI3K, thereby inhibiting downstream signaling and impeding tumor growth.[4][5]
Quantitative Efficacy of PI3K Inhibitors Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for representative PI3K inhibitors in a panel of human cancer cell lines, demonstrating their anti-proliferative activity.
| Cell Line | Cancer Type | PIK3CA Mutation Status | Representative PI3K Inhibitor | IC50 (nM) |
| U87-MG | Glioblastoma | PTEN-mutant | AZD8055 | Data Not Available |
| H383 | Lung Cancer | Not Specified | AZD8055 | Data Not Available |
| A549 | Lung Cancer | Not Specified | AZD8055 | Data Not Available |
| Ovarian Cancer Cells | Ovarian Cancer | PTEN loss | D-116883 | Data Not Available |
| Colorectal Cancer Lines | Colorectal Cancer | PIK3CA-mutant | Copanlisib | Data Not Available |
| Myeloma Cell Lines | Multiple Myeloma | Not Specified | NVP-BEZ235 | Data Not Available |
| Human Glioma Cell Lines | Glioma | Not Specified | NVP-BEZ235 | Data Not Available |
| Osteosarcoma Cell Lines | Osteosarcoma | Not Specified | NVP-BEZ235 | Data Not Available |
Note: Specific IC50 values were not consistently available in the provided search results. The table reflects the cell lines and inhibitors tested, indicating a decrease in cell proliferation or phosphorylation of pathway components upon treatment.[6]
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT. Activated AKT, in turn, phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation.[1][7] The hypothetical this compound, as a PI3K inhibitor, would block the conversion of PIP2 to PIP3, thereby preventing the activation of AKT and the subsequent downstream signaling events that drive cancer cell growth and survival.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[8]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[10][11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[11]
-
MTT Addition: After incubation, add 10-28 µL of MTT solution to each well.[10][11] Incubate for 1.5-4 hours at 37°C.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of a drug by observing changes in protein expression or phosphorylation status.[13][14][15]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells with RIPA buffer to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in sample buffer.[15] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy and mechanism of action of a novel compound like the hypothetical this compound.
Comparison with Alternative PI3K Pathway Inhibitors
While the hypothetical this compound is presented as a pan-PI3K inhibitor, other strategies for targeting this pathway exist, each with its own advantages and disadvantages.
-
Isoform-Selective PI3K Inhibitors: These inhibitors target specific isoforms of the PI3K catalytic subunit (p110α, β, δ, or γ). For example, alpelisib (B612111) is a PI3Kα-selective inhibitor.[5] This selectivity may offer a better safety profile compared to pan-PI3K inhibitors.[5]
-
Dual PI3K/mTOR Inhibitors: Compounds like NVP-BEZ235 inhibit both PI3K and mTOR, potentially leading to a more potent and durable anti-cancer effect by blocking the pathway at two critical nodes.[6] However, this broader inhibition can also lead to increased toxicity.[5]
The choice of inhibitor often depends on the specific genetic makeup of the tumor. For instance, cancers with a PIK3CA mutation may be more sensitive to PI3Kα-selective inhibitors.[5]
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. cusabio.com [cusabio.com]
- 16. addgene.org [addgene.org]
Independent Verification of J1038 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor J1038 with alternative compounds, supported by experimental data. The information is compiled from independent verification studies to aid in research and drug development efforts targeting epigenetic mechanisms, particularly in the context of schistosomiasis.
Comparative Analysis of HDAC Inhibitor Activity
The inhibitory activity of this compound and its comparators was evaluated against Schistosoma mansoni HDAC8 (smHDAC8) and a panel of human HDAC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) as reported in the literature.
| Compound | smHDAC8 IC50 (µM) | hHDAC1 IC50 (µM) | hHDAC3 IC50 (µM) | hHDAC6 IC50 (µM) | hHDAC8 IC50 (µM) |
| This compound | 2.5 | > 100 | > 100 | 50 | 10 |
| J1075 | 0.5 | > 100 | > 100 | 50 | 10 |
| M344 | 0.05 | 0.02 | 0.01 | 0.02 | 0.2 |
| SAHA | 0.1 | 0.01 | 0.01 | 0.01 | 0.1 |
| Data compiled from Marek et al., 2013. |
Phenotypic Screening in Schistosoma mansoni
The efficacy of HDAC inhibitors was assessed on the larval stage (schistosomula) of S. mansoni. The following table summarizes the observed effects on parasite viability.
| Compound (at 100 µM) | Observed Effect on Schistosomula Viability |
| This compound | No apparent effect on parasite viability. |
| J1075 | Induction of apoptosis and parasite death after 96 hours. |
| SAHA | Induction of apoptosis within 48 hours. |
| Data compiled from Marek et al., 2013. |
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a general procedure for measuring HDAC activity and inhibition using a fluorometric substrate.
Materials:
-
Recombinant HDAC enzyme (e.g., smHDAC8, hHDAC1, hHDAC8)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
HDAC inhibitor (e.g., Trichostatin A as a positive control)
-
Test compounds (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitor in HDAC Assay Buffer.
-
In a 96-well plate, add 85 µL of diluted test compound or control to respective wells. For the enzyme control well, add 85 µL of assay buffer.
-
Add 10 µL of 10X HDAC Assay Buffer to each well.
-
Add the HDAC enzyme to each well, except for the no-enzyme background control.
-
Initiate the reaction by adding 5 µL of the HDAC Fluorometric Substrate to each well. Mix thoroughly.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of the developer solution (e.g., Lysine Developer).
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence in a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the enzyme control and determine the IC50 values.
Schistosoma mansoni Larval Viability Assay
This protocol outlines a method to assess the phenotypic effect of compounds on S. mansoni schistosomula.
Materials:
-
S. mansoni cercariae
-
Culture medium (e.g., DMEM supplemented with serum and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
-
Apoptosis detection reagents (e.g., TUNEL staining kit)
Procedure:
-
Mechanically transform S. mansoni cercariae into schistosomula.
-
Wash the schistosomula and resuspend in culture medium.
-
Dispense approximately 100-200 schistosomula into each well of a 96-well plate.
-
Add test compounds to the wells at the desired final concentrations (e.g., 50 µM, 100 µM). Include a DMSO-only control.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Observe the parasites daily using an inverted microscope to assess motility and morphology.
-
After a set incubation period (e.g., 48, 72, or 96 hours), assess cell death via a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
Unraveling the Silence: A Comparative Guide to J1038 and siRNA-Mediated Protein Knockdown
In the dynamic landscape of functional genomics and drug discovery, the ability to specifically and efficiently silence the expression of a target protein is paramount. This guide provides a comprehensive comparison between a novel hypothetical small molecule inhibitor, J1038, and the well-established technique of small interfering RNA (siRNA) knockdown. As this compound is a conceptual agent for the purpose of this guide, we will frame our comparison around a well-studied oncogenic protein, KRAS, a key player in various signaling pathways implicated in cancer.
At a Glance: this compound vs. siRNA for KRAS Knockdown
| Feature | This compound (Hypothetical Small Molecule Inhibitor) | siRNA (Small Interfering RNA) |
| Mechanism of Action | Direct binding to and inhibition of KRAS protein activity. | Post-transcriptional gene silencing via mRNA degradation. |
| Target Level | Protein | mRNA |
| Specificity | Potentially high, but off-target effects on other proteins are possible. | High sequence-dependent specificity; off-target effects due to partial sequence homology can occur.[1][2][3] |
| Mode of Delivery | Cell-permeable small molecule, direct addition to cell culture media. | Requires transfection reagents or viral vectors to enter cells.[4][5] |
| Onset of Action | Rapid, dependent on binding kinetics. | Slower, requires RISC loading and mRNA degradation (typically 24-48 hours).[6] |
| Duration of Effect | Dependent on compound stability and cellular clearance. | Transient, typically lasts for 3-7 days in dividing cells.[4] |
| Ease of Use | High | Moderate, requires optimization of transfection conditions. |
Delving Deeper: Mechanism of Action
To understand the fundamental differences between this compound and siRNA, it is crucial to examine their distinct mechanisms for reducing the functional output of the KRAS protein.
This compound: Direct Protein Inhibition
As a hypothetical small molecule inhibitor, this compound would be designed to directly bind to a specific pocket on the KRAS protein. This binding event would allosterically inhibit its function, preventing it from engaging with downstream effectors in critical signaling pathways, such as the MAPK and PI3K pathways.
siRNA: Silencing at the Source
In contrast, siRNA-mediated knockdown targets the KRAS messenger RNA (mRNA), the template for protein synthesis. Exogenously introduced siRNA duplexes are incorporated into the RNA-induced silencing complex (RISC).[1][4][5] The antisense strand of the siRNA then guides RISC to the complementary KRAS mRNA, leading to its cleavage and subsequent degradation.[4][5][7] This effectively prevents the translation of the mRNA into functional KRAS protein.
Experimental Protocols: A Guide to Validation
To empirically compare the efficacy of this compound and siRNA-mediated knockdown of KRAS, a series of well-defined experiments are necessary.
Experimental Workflow
Key Experimental Methodologies
1. Cell Culture and Treatment:
-
Cell Line: A human cancer cell line with a known KRAS mutation (e.g., A549, HCT116) should be used.
-
This compound Treatment: Cells are treated with a range of concentrations of this compound (or a vehicle control like DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
siRNA Transfection: Cells are transfected with a validated KRAS-specific siRNA or a non-targeting (scrambled) control siRNA using a suitable lipid-based transfection reagent.
2. Quantitative Real-Time PCR (qRT-PCR): This technique is essential for quantifying the levels of KRAS mRNA.[6][8]
-
RNA Isolation: Total RNA is extracted from treated and control cells.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for KRAS and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[8] A significant reduction in KRAS mRNA levels is expected in the siRNA-treated group, while no change is anticipated for the this compound-treated group.
3. Western Blotting: Western blotting is the gold standard for assessing protein levels and serves to validate knockdown at the functional, protein level.[8][9]
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for KRAS protein, followed by a secondary antibody conjugated to a detection enzyme. A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading. A decrease in the KRAS protein band intensity is expected for both this compound (due to potential degradation of the inhibited complex) and siRNA-treated cells.
4. Cell Viability Assays: To assess the functional consequences of KRAS inhibition or knockdown, cell viability assays are performed.
-
Assay Principle: Assays like MTT or CellTiter-Glo measure metabolic activity, which is proportional to the number of viable cells.
-
Procedure: Treated and control cells are incubated with the assay reagent, and the resulting signal (colorimetric or luminescent) is measured. A reduction in cell viability is the expected outcome for both successful this compound inhibition and siRNA knockdown of KRAS.
Quantitative Data Summary
The following table illustrates the expected outcomes from the described experiments, providing a clear quantitative comparison.
| Assay | This compound Treatment | siRNA Knockdown | Control |
| Relative KRAS mRNA Level (qRT-PCR) | ~100% | <30% | 100% |
| Relative KRAS Protein Level (Western Blot) | <40% | <30% | 100% |
| Cell Viability (% of Control) | <50% | <60% | 100% |
Note: The hypothetical values presented above are for illustrative purposes and would need to be determined experimentally.
Conclusion: Choosing the Right Tool for the Job
Both small molecule inhibitors like the hypothetical this compound and siRNA-mediated knockdown are powerful tools for dissecting protein function. The choice between them depends on the specific experimental goals.
-
This compound offers a rapid and direct way to probe the function of the KRAS protein itself, with the potential for in vivo applications due to its drug-like properties.
-
siRNA provides a highly specific method to validate the role of KRAS gene expression in a particular phenotype and is a cornerstone of target validation in the early stages of research.
A comprehensive approach utilizing both methodologies can provide a more complete understanding of KRAS biology and its role in disease, ultimately accelerating the development of novel therapeutic strategies.
References
- 1. Target protein identification in live cells and organisms with a non-diffusive proximity tagging system | eLife [elifesciences.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMT-738: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule OPA1 inhibitors amplify cytochrome c release and reverse cancer cells resistance to Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule CD38 Inhibitors: Synthesis of 8-Amino- N 1-inosine 5'-monophosphate, Analogues and Early Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of J1038
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the proper disposal of J1038. Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance. This guide aims to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
I. Immediate Safety Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, health hazards, and emergency procedures. In the absence of a specific SDS for "this compound," the following general precautions for handling hazardous chemical waste should be strictly followed.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To protect hands from chemical exposure. |
| Eye Protection | Safety glasses with side shields or goggles | To prevent splashes or aerosols from contacting the eyes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general hazardous waste regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is a solid, liquid, or a mixture. Identify any other chemicals mixed with the this compound waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[1]
2. Container Selection and Labeling:
-
Choose an Appropriate Container: Use a container that is compatible with the chemical properties of this compound. The original container is often a suitable choice.[1] Acceptable containers include glass or sturdy plastic bottles with a proper fitting cap.[1] Avoid using containers that may leak or are not designed for hazardous waste, such as food or beverage containers.[1]
-
Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound." The label should also include the date accumulation started and a description of the contents.
3. Waste Accumulation and Storage:
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[1]
-
Secondary Containment: Store waste containers in a designated and properly labeled secondary containment unit to prevent the spread of spills.[1]
-
Storage Location: Store the waste in a well-ventilated area, away from sources of ignition or incompatible materials.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[2]
-
Submit a Pick-up Request: Use your institution's online hazardous waste pickup request form to schedule a collection.[1]
-
Prepare for Pick-up: Ensure the waste container is properly labeled and sealed, and place it in the designated pick-up location.[1]
III. Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
IV. Hazard Communication and Data
Understanding the hazards associated with a chemical is a key component of safe handling and disposal. Hazard communication is standardized through the Globally Harmonized System (GHS).[3][4]
GHS Hazard Pictograms (Example):
| Pictogram | Hazard Class | Description |
|
| Flammables | Fire hazards |
|
| Acute Toxicity (fatal or toxic) | Can cause death or toxicity with short exposure |
|
| Irritant, Skin Sensitizer, Acute Toxicity (harmful) | May cause irritation or other less severe toxic effects |
|
| Carcinogen, Mutagen, Reproductive Toxicity | May cause or be suspected of causing serious health effects |
|
| Corrosion | Causes severe skin burns and eye damage |
Note: The specific pictograms for this compound would be found on its SDS. The above table is for illustrative purposes only.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed and specific disposal procedures.
References
Essential Safety and Handling Protocols for Chemical Compound J1038
Disclaimer: The identifier "J1038" does not correspond to a universally recognized chemical in publicly available databases. The following guidance provides a general framework for safe chemical handling. It is imperative to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier for specific and accurate information regarding this compound before any handling, use, or disposal.
Immediate Safety and Logistical Information
The most critical step before working with any non-commercially identified chemical substance is to consult its Safety Data Sheet (SDS). The SDS for this compound will provide detailed information on its physical and chemical properties, hazards, and safe handling procedures.
Key Sections to Review in the SDS:
-
Section 2: Hazards Identification: This section will describe the potential health and physical hazards associated with this compound.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions.
-
Section 8: Exposure Controls/Personal Protection: This section is crucial as it specifies the necessary personal protective equipment (PPE) to minimize exposure.
-
Section 13: Disposal Considerations: Outlines the recommended methods for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Based on a general assessment of handling chemical compounds in a laboratory setting, the following PPE is recommended as a baseline. However, the specific requirements for this compound must be confirmed by its SDS.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The specific type and thickness of the glove material should be chosen based on the chemical's properties as detailed in the SDS.
-
Body Protection: A standard laboratory coat should be worn to protect against minor spills. For larger quantities or more hazardous materials, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If this compound is volatile, produces dust, or is handled in a way that generates aerosols, a respirator may be required. The type of respirator and cartridge should be selected based on the exposure potential and the substance's airborne concentration limits. All work with potent or volatile compounds should be conducted within a certified chemical fume hood.
Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials as specified in the SDS.
-
Ensure the storage container is clearly labeled with the chemical identifier and appropriate hazard warnings.
Handling and Use:
-
All handling of this compound should be performed within a designated and properly functioning chemical fume hood.
-
Ensure all necessary PPE is worn correctly before beginning work.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the generation of dusts or aerosols.
Spill Response:
-
In the event of a small spill, alert personnel in the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain and clean up the spill using an absorbent material suitable for chemicals.
-
For large spills, evacuate the area and follow the emergency procedures established by your institution.
Disposal Plan
-
All waste containing this compound must be considered hazardous unless otherwise specified by safety data.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Data Presentation
The following table should be populated with data from the official Safety Data Sheet for this compound once obtained.
| Parameter | Value (from SDS) |
| Physical State | |
| Odor | |
| pH | |
| Boiling Point | |
| Melting Point | |
| Flash Point | |
| Exposure Limits (e.g., PEL, TLV) |
Experimental Protocols
Detailed experimental protocols should be developed only after a thorough review of the this compound Safety Data Sheet and a comprehensive risk assessment. The protocol should include step-by-step instructions for the safe execution of the experiment, including the quantities of materials to be used, the specific equipment required, and emergency procedures.
Mandatory Visualization
Below is a generalized workflow for assessing and implementing safety measures for a new chemical compound in a laboratory setting.
Caption: General workflow for chemical hazard assessment and safe handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
